Technical Documentation Center

3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid
  • CAS: 299441-23-9

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid

Abstract This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid, a halogenated β-amino acid of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid, a halogenated β-amino acid of significant interest in medicinal chemistry and drug development. We present a robust and efficient one-pot synthetic protocol and outline a multi-technique analytical workflow for unambiguous structural verification and purity assessment. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights into the experimental causality and self-validating protocols required for high-quality chemical synthesis.

Introduction: The Strategic Value of Halogenated β-Amino Acids

β-Amino acids are foundational building blocks for the synthesis of peptidomimetics, molecules designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. The introduction of halogen atoms, particularly fluorine and bromine, onto the aromatic scaffold of these amino acids is a powerful strategy in drug design.[1][2][3]

  • Fluorine Substitution: The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, by modulating electronic effects and forming unique non-covalent interactions.[2][4]

  • Bromine Substitution: Bromine, as a larger halogen, can serve as a heavy atom derivative for X-ray crystallography, facilitate further synthetic transformations (e.g., cross-coupling reactions), and enhance binding through halogen bonding.[1]

The target molecule, 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid, combines these features, making it a highly valuable scaffold for constructing novel therapeutic agents with potentially superior pharmacological profiles. This guide provides a detailed pathway to its synthesis and rigorous characterization.

Proposed Synthetic Strategy: A One-Pot Mannich-Type Reaction

Rationale for the Chosen Route

To synthesize the target β-amino acid, we propose a one-pot, three-component Mannich-type reaction. This approach is selected for its operational simplicity, high atom economy, and efficiency, avoiding the need to isolate intermediates.[5] The reaction proceeds from the commercially available 5-bromo-2-fluorobenzaldehyde, using malonic acid as the carboxylate source and ammonium acetate as the in-situ source of ammonia.

Reaction Mechanism

The reaction is initiated by the condensation of 5-bromo-2-fluorobenzaldehyde with ammonia (from ammonium acetate) to form an imine intermediate. Concurrently, malonic acid forms an enolate. The nucleophilic enolate then attacks the electrophilic imine, forming the carbon-carbon bond central to the β-amino acid backbone. The final product is generated after subsequent decarboxylation and aqueous work-up.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product aldehyde 5-Bromo-2-fluorobenzaldehyde process Mannich-Type Condensation (Solvent: Ethanol, Reflux) aldehyde->process malonic Malonic Acid malonic->process ammonia Ammonium Acetate ammonia->process product 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid process->product Work-up & Purification

Caption: Synthetic workflow for the one-pot synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1M HCl)

  • Sodium hydroxide (1M NaOH)

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in deionized water. Wash the aqueous solution with diethyl ether (2x volume) to remove any unreacted aldehyde and non-polar impurities. Discard the organic layers.

  • pH Adjustment & Precipitation: Cool the aqueous layer in an ice bath. Adjust the pH to approximately 7.0 using 1M NaOH and then carefully acidify to pH ~5.5-6.0 with 1M HCl. The target amino acid, being zwitterionic, is least soluble near its isoelectric point, causing it to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water and then a small amount of cold ethanol to remove residual impurities.

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a water/ethanol mixture.

Comprehensive Characterization

A multi-technique approach is essential to unambiguously confirm the structure, identity, and purity of the synthesized 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid.[6][7]

Overview of Analytical Workflow

The characterization process follows a logical sequence. First, spectroscopic methods (NMR, MS, IR) are used to elucidate and confirm the molecular structure. Second, chromatographic techniques (HPLC) are employed to quantify the purity of the final compound.

Characterization_Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (MS) start->ms ir FT-IR Spectroscopy start->ir hplc RP-HPLC nmr->hplc ms->hplc ir->hplc final Confirmed Structure & Purity >95% hplc->final

Caption: Logical workflow for the analytical characterization of the final product.

Spectroscopic and Spectrometric Analysis

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired in a suitable deuterated solvent like DMSO-d₆ or D₂O.

Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment & Multiplicity
~ 12.5 (br s, 1H)Carboxylic acid proton (-COOH)
~ 8.0-8.5 (br s, 3H)Ammonium protons (-NH₃⁺)
~ 7.6-7.8 (m, 2H)Aromatic protons
~ 7.3-7.5 (m, 1H)Aromatic proton
~ 4.5 (t, 1H)Methine proton (-CH(NH₃⁺)-)
~ 2.8 (dd, 2H)Methylene protons (-CH₂COOH)

Rationale: The aromatic region will show complex splitting due to H-H and H-F couplings. The methylene protons adjacent to the chiral center are diastereotopic and will appear as a doublet of doublets (dd). The broad signals for the COOH and NH₃⁺ protons are due to exchange with the solvent.[8][9]

¹⁹F NMR: A single signal is expected, with its chemical shift and multiplicity influenced by coupling to adjacent aromatic protons. This is a key experiment to confirm the presence and position of the fluorine atom.[2]

3.2.2 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and elemental composition. Electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data (ESI-MS)
Parameter Expected Value
Molecular Formula C₉H₉BrFNO₂
Monoisotopic Mass 260.9800 Da
[M+H]⁺ (Positive Ion Mode) 261.9878, 263.9858
[M-H]⁻ (Negative Ion Mode) 259.9722, 261.9702

Rationale: A critical diagnostic feature will be the isotopic pattern for the molecular ion due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, which will result in two peaks ([M]⁺ and [M+2]⁺) of approximately 1:1 intensity ratio.[10][11]

3.2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups present in the molecule.

Predicted FT-IR Data
Wavenumber (cm⁻¹) Assignment
3200-2500 (broad)O-H stretch of carboxylic acid
3100-2800 (broad)N-H stretch of ammonium
~ 1710 (strong)C=O stretch of carboxylic acid
~ 1600, 1480C=C aromatic ring stretches
~ 1250C-F stretch
~ 680C-Br stretch
Chromatographic Analysis

3.3.1 High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the final compound.[12][13] Since the molecule lacks a strong chromophore, derivatization may be necessary for sensitive UV detection, or a detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer can be used.[14][]

Illustrative RP-HPLC Method
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 254 nm
Injection Volume 10 µL

Self-Validation: The protocol is self-validating as the purity is assessed quantitatively. A successful synthesis will yield a single major peak in the chromatogram, with an area percentage greater than 95%.

Data Summary and Interpretation

The collective data from these analytical techniques provides a definitive confirmation of the synthesis of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid.

Technique Information Provided
¹H, ¹³C, ¹⁹F NMR Confirms the carbon-hydrogen-fluorine framework and connectivity.
MS Confirms the molecular weight and elemental formula (C, H, Br, F, N, O).
FT-IR Confirms the presence of key functional groups (amine, carboxylic acid, C-F, C-Br).
HPLC Quantifies the purity of the final compound.

Unambiguous assignment of all signals in the NMR spectra, correlation of the molecular ion peak in the mass spectrum with the calculated mass, identification of all key functional group vibrations in the IR spectrum, and a purity of >95% by HPLC collectively validate the successful synthesis and isolation of the target compound.

Conclusion

This guide has detailed a practical and efficient one-pot synthesis for 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid. Furthermore, it has established a rigorous, multi-faceted analytical workflow essential for the comprehensive characterization and quality control of this valuable chemical building block. The methodologies described herein are grounded in established chemical principles and provide researchers with a reliable framework for producing and validating this compound for applications in drug discovery and development.

References

  • Aberhart, D.J. (1988). Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase. Analytical Biochemistry. Available at: [Link]

  • Al-Tannak, N.F., & Al-Kaf, A.G. (2018). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry. Available at: [Link]

  • Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. Available at: [Link]

  • Various Authors. (2024). Analytical Techniques in Pharmaceutical Analysis. Preprints.org. Available at: [Link]

  • Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. ILT. Available at: [Link]

  • Singh, S., & Kumar, V. (2022). Analytical Techniques in Pharmaceutical Analysis: A Review. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

  • Mongiardini, E., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. Available at: [Link]

  • Maisano, F., et al. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. Available at: [Link]

  • Soloshonok, V.A., & Ono, T. (2011). Synthesis of Fluorinated β-Amino Acids. Synthesis. Available at: [Link]

  • O'Hagan, D., & Rzepa, H.S. (2007). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. Chemistry - A European Journal. Available at: [Link]

  • O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta. Available at: [Link]

  • Fustero, S., et al. (2011). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Khan, S., et al. (2018). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Jennychem. (n.d.). 3-AMINO-3-(3-BROMO-5-FLUOROPHENYL)PROPANOIC ACID. Jennychem. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Mongiardini, E., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. PrepChem.com. Available at: [Link]

  • SpectraBase. (n.d.). 3-Amino-3-(3-bromo-4-ethyl-phenyl)propanoic acid - Spectrum. SpectraBase. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Available at: [Link]

  • Reddy, C.S., et al. (2013). Ionic liquid-mediated three-component synthesis of fluorinated spiro-thiazine derivatives and their antimycobacterial and DNA cl. Journal of Chemical Sciences. Available at: [Link]

  • Cobb, A.J.A., et al. (2004). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Organic Letters. Available at: [Link]

  • D'Urso, A., et al. (2011). Interaction of Aromatic Amino Acids with Metal Complexes of Tetrakis-(4-Sulfonatophenyl)Porphyrin. MDPI. Available at: [Link]

  • Chaume, G., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link]

  • Mongiardini, E., et al. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. Available at: [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-2-(3-bromo-5-ethylphenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Wang, L., et al. (2013). Structural and spectrophotometric investigation of two unnatural amino-acid altered chromophores in the superfolder green fluorescent protein. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • NIST. (n.d.). Propanoic acid, 3-bromo-. NIST WebBook. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). NMR Analysis of Amino Acids. YouTube. Available at: [Link]

  • MassBank. (2017). L-Phenylalanine. MassBank. Available at: [Link]

Sources

Exploratory

"physicochemical properties of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid"

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic Acid Executive Summary 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid (CAS: 881189-58-8 for racemic; 127...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic Acid

Executive Summary

3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid (CAS: 881189-58-8 for racemic; 1270265-35-4 for (S)-HCl) is a specialized


-amino acid building block used in the design of peptidomimetics and small-molecule therapeutics. Distinguished by its halogenated phenyl core, this compound offers a unique combination of steric bulk, lipophilicity, and metabolic stability.

In drug discovery, the 5-bromo-2-fluoro substitution pattern serves two critical functions:

  • Metabolic Blocking: The fluorine atom at the ortho position and bromine at the meta position block common sites of CYP450-mediated oxidation, extending the half-life of the parent scaffold.

  • Halogen Bonding: The bromine atom acts as a Sigma-hole donor, capable of forming halogen bonds with carbonyl oxygens or backbone amides in target proteins, a strategy increasingly used to enhance potency in integrin inhibitors and DPP-4 antagonists.

Chemical Identity & Structural Analysis

PropertyData
IUPAC Name 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid
Common Name

-(5-Bromo-2-fluorophenyl)-

-alanine
Molecular Formula C

H

BrFNO

Molecular Weight 262.08 g/mol
Chiral Center C3 (Available as Racemate, (R)-, or (S)-enantiomers)
SMILES NC(CC(=O)O)c1cc(Br)ccc1F

Structural Insight: Unlike


-amino acids, this 

-amino acid possesses an extra methylene group (

) between the carboxylic acid and the amine-bearing carbon. This homologation confers proteolytic resistance to the peptide backbone, making it an ideal candidate for "foldamer" research where stable secondary structures (helices/sheets) are required in biological media.

Physicochemical Profile

The amphoteric nature of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid dictates its behavior in solution. As a zwitterion at neutral pH, its solubility and lipophilicity are highly pH-dependent.

Ionization Constants (pKa)

Predicted values based on


-phenylalanine analogs and Hammett substituent constants.
  • pKa

    
     (Carboxylic Acid):  ~3.6 – 3.8
    
    • Mechanistic Note: The electron-withdrawing fluorine (inductive effect) and bromine atoms on the phenyl ring stabilize the carboxylate anion slightly more than in unsubstituted

      
      -phenylalanine (pKa ~4.0), increasing acidity.
      
  • pKa

    
     (Ammonium):  ~8.8 – 9.2
    
    • Mechanistic Note: The same electron-withdrawing effects reduce the electron density on the nitrogen, making the ammonium group slightly more acidic (easier to deprotonate) than alkyl amines (typically pKa ~10.5).

Solubility & Lipophilicity
ParameterValue / RangeContext
LogP (Neutral) 1.5 – 1.8Moderately lipophilic due to the Br/F aryl core.
LogD (pH 7.4) -1.5 to -0.5Low distribution into lipids at physiological pH due to zwitterionic charge.
Solubility (Water) pH-DependentLow: pH 5–7 (Isoelectric point, pI).[1] High: pH < 2 (Cationic) and pH > 10 (Anionic).

Self-Validating Speciation Logic: To maximize solubility during stock preparation, do not attempt to dissolve the zwitterion in neutral water. Instead, use 0.1 M HCl (protonating the carboxylate) or 0.1 M NaOH (deprotonating the ammonium) to generate a charged, soluble species before diluting into the assay buffer.

Speciation cluster_0 pH < 3 (Acidic) cluster_1 pH 4 - 8 (Neutral) cluster_2 pH > 9 (Basic) Cation Cationic Form (NH3+ / COOH) Soluble Zwitter Zwitterion (NH3+ / COO-) Precipitation Risk Cation->Zwitter pKa1 ~3.7 (-H+) Zwitter->Cation +H+ Anion Anionic Form (NH2 / COO-) Soluble Zwitter->Anion pKa2 ~9.0 (-H+) Anion->Zwitter +H+

Figure 1: pH-dependent speciation and solubility profile. The compound exhibits minimum solubility at its isoelectric point (pI).[2]

Experimental Protocols: Synthesis & Purification

The most robust route for synthesizing


-amino acids from aromatic aldehydes is the Rodionov Reaction . This "one-pot" condensation is preferred over the Arndt-Eistert homologation for safety reasons (avoids diazomethane).
Protocol A: Modified Rodionov Synthesis (Racemic)

Reagents:

  • 5-Bromo-2-fluorobenzaldehyde (Precursor)[3][4]

  • Malonic acid (1.0 equiv)

  • Ammonium acetate (2.0 equiv)

  • Ethanol (Solvent)

Step-by-Step Workflow:

  • Condensation: Charge a round-bottom flask with 5-bromo-2-fluorobenzaldehyde (10 mmol), malonic acid (10 mmol), and ammonium acetate (20 mmol) in ethanol (20 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. The reaction proceeds via imine formation followed by decarboxylation.

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as the zwitterion. If not, reduce volume in vacuo and add diethyl ether to induce crystallization.

  • Purification: Recrystallize from hot ethanol/water (1:1).

  • Validation: Check purity via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

Protocol B: Enzymatic Resolution (Chiral)

To obtain the (S)-enantiomer (often the bioactive form), employ a kinetic resolution using Lipase B from Candida antarctica (CAL-B).

  • Esterification: Convert the racemic acid to its ethyl ester using SOCl

    
     in ethanol.
    
  • Hydrolysis: Suspend the racemic ester in phosphate buffer (pH 7.0) with CAL-B.

  • Separation: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact. Extract the (R)-ester with ethyl acetate; the (S)-acid remains in the aqueous phase.

  • Isolation: Acidify the aqueous phase to pH 2 and extract the (S)-acid.

Synthesis Start 5-Bromo-2-fluorobenzaldehyde Reagents Malonic Acid + NH4OAc (Ethanol, Reflux) Start->Reagents Condensation Intermediate Intermediate: 3-Amino-acrylate derivative Reagents->Intermediate Michael Addition Crude Crude Racemic Product (Zwitterion) Intermediate->Crude Decarboxylation (-CO2) Resolution Enzymatic Resolution (CAL-B Lipase) Crude->Resolution Optional: Chiral Separation Final Pure (S)-3-Amino-3-(5-bromo-2-fluorophenyl) propanoic acid Crude->Final Recrystallization (if racemate desired) Resolution->Final Hydrolysis & Extraction

Figure 2: Synthetic pathway from aldehyde precursor to purified amino acid via Rodionov reaction and enzymatic resolution.

Applications in Drug Development

Peptidomimetics & Foldamers

This compound is a critical scaffold for


-peptides. Unlike natural 

-peptides,

-peptides form stable helices (e.g., the 14-helix) with as few as 4-6 residues. The 5-bromo-2-fluoro substitution provides a "handle" for further functionalization via Suzuki coupling (at the Br site) after the peptide backbone is assembled.
Integrin Inhibitors

-Amino acids are structural mimics of the Asp-X motif found in RGD (Arg-Gly-Asp) integrin binding sequences. The 3-amino-3-arylpropanoic acid scaffold is frequently used to design antagonists for 

integrins, which are implicated in tumor angiogenesis.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at +2°C to +8°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) if possible.

  • Stability: Stable in solid state. In solution, avoid prolonged exposure to basic pH (>10) to prevent potential racemization or elimination of ammonia (retro-Michael reaction).

References

  • PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid (Analogous Physicochemical Data). National Library of Medicine. Available at: [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids. (Context on Fluorinated Amino Acid Applications). Available at: [Link]

  • ResearchGate. The solubility-pH profiles of amino acids. Available at: [Link][5]

  • Google Patents.Preparation method of Beta-amino acid (Rodionov Method). CN103497119B.

Sources

Foundational

Unraveling the Enigma of CAS Number 1290747-75-7: A Case of Undisclosed Identity

Despite a comprehensive investigation into the chemical identity and properties associated with CAS number 1290747-75-7, this identifier does not correspond to a publicly documented chemical substance. Extensive searches...

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive investigation into the chemical identity and properties associated with CAS number 1290747-75-7, this identifier does not correspond to a publicly documented chemical substance. Extensive searches across prominent chemical databases, patent repositories, and scientific literature have failed to yield a specific molecular structure or any associated physicochemical and biological data.

This lack of information prevents the creation of the requested in-depth technical guide. The Chemical Abstracts Service (CAS) assigns these unique numerical identifiers to every known chemical substance, and the absence of public information for a given number can occur for several reasons:

  • Novelty and Confidentiality: The compound may be a very recent discovery that has not yet been publicly disclosed. Often, new chemical entities developed in industrial or academic research are kept confidential during the early stages of investigation and patent application.

  • Proprietary Nature: The substance could be a proprietary commercial product or an intermediate in a manufacturing process where the specific chemical identity is a protected trade secret.

  • Data Entry or Allocation Status: There is a possibility of an error in the provided CAS number, or it may be an identifier that has been allocated but for which the corresponding substance information has not yet been populated in public-facing databases.

Without a confirmed chemical structure, it is impossible to provide any of the core requirements for the technical guide, including:

  • Physicochemical properties (e.g., molecular weight, melting point, solubility)

  • Synthesis pathways

  • Biological activity and mechanism of action

  • Potential applications in research or drug development

For researchers, scientists, and drug development professionals, the primary takeaway is that CAS number 1290747-75-7 does not currently represent a tractable starting point for scientific inquiry based on publicly available information.

Further investigation would require access to proprietary internal databases of chemical manufacturers or patent-issuing bodies, which is beyond the scope of publicly accessible information. Should this CAS number become associated with a publicly disclosed chemical entity in the future, a detailed technical guide could then be developed. At present, the identity of the substance corresponding to CAS number 1290747-75-7 remains an enigma.

Exploratory

"potential therapeutic applications of fluorinated phenylpropanoic acids"

Title: Fluorinated Phenylpropanoic Acids: Strategic Scaffolds in Metabolic and Endocrine Therapeutics Executive Summary The phenylpropanoic acid (dihydrocinnamic acid) scaffold represents a privileged structure in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Fluorinated Phenylpropanoic Acids: Strategic Scaffolds in Metabolic and Endocrine Therapeutics

Executive Summary The phenylpropanoic acid (dihydrocinnamic acid) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore backbone for a diverse array of metabolic and endocrine modulators. While the native scaffold provides a flexible linker capable of accessing deep hydrophobic pockets in nuclear receptors (e.g., PPARs) and G-protein coupled receptors (e.g., GPR40), it is metabolically vulnerable to benzylic oxidation and rapid clearance. The strategic incorporation of fluorine—via aromatic substitution or


-fluorination—transforms this scaffold. It modulates acidity (

), optimizes lipophilicity (

), and blocks cytochrome P450 (CYP) metabolic soft spots without altering the steric footprint. This guide analyzes the therapeutic utility of fluorinated phenylpropanoic acids, focusing on their dominant role in treating Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome.

Part 1: The "Fluorine Effect" on the Phenylpropanoic Scaffold

The introduction of fluorine into the phenylpropanoic skeleton is rarely random; it is a calculated decision to alter physicochemical properties.

1. Metabolic Blockade & Bioisosterism The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Substituting hydrogen with fluorine at the para position of the phenyl ring or the benzylic carbon prevents oxidative degradation (hydroxylation) by CYP450 enzymes.

  • Benzylic Fluorination: Prevents rapid oxidation of the linker, extending half-life (

    
    ).
    
  • Aromatic Fluorination: Deactivates the ring towards electrophilic aromatic substitution and oxidation.

2. Acidity and Binding Affinity Fluorine is highly electronegative. Placing it on the


-carbon (adjacent to the carboxylate) or on the phenyl ring inductively stabilizes the carboxylate anion, lowering the 

. This increases the fraction of the molecule that is ionized at physiological pH, potentially reducing membrane permeability but enhancing electrostatic interactions within the receptor binding pocket (e.g., Arg or Lys residues).

Table 1: Physicochemical Impact of Fluorination on Phenylpropanoic Acid

PropertyNative Scaffold (H)Fluorinated Analog (F)Impact on Drug Design
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric perturbation; mimics H closely (Bioisostere).
C-X Bond Energy 98 kcal/mol116 kcal/molBlocks metabolic oxidation (Phase I metabolism).
Lipophilicity (LogP) Baseline+0.1 to +0.2 (Aromatic F)Increases hydrophobic binding;

-F can lower LogP due to polarity.
Acidity (

)
~4.5~3.0 - 4.0 (

-F)
Enhances ionic bonding with receptor cationic residues.
Conformation FlexibleRestricted (Gauche effect)Pre-organizes molecule for receptor binding.

Part 2: Therapeutic Architectures & Case Studies

Case Study 1: GPR40 (FFAR1) Agonists for Type 2 Diabetes

G-protein coupled receptor 40 (GPR40) is activated by free fatty acids, stimulating glucose-dependent insulin secretion (GSIS).[1][2][3][4][5] The phenylpropanoic acid moiety mimics the endogenous fatty acid carboxylate headgroup.

  • The Challenge: Early agonists (e.g., fasiglifam/TAK-875) carried risks of drug-induced liver injury (DILI), often linked to high lipophilicity and acyl glucuronide formation.

  • The Fluorine Solution: Introduction of fluorine at the

    
    -position or on the phenyl ring reduces lipophilicity and sterically hinders the formation of reactive acyl glucuronides.
    
  • Mechanism: The carboxylate binds to a cluster of arginine residues (Arg183, Arg258) inside GPR40. The fluorinated phenyl tail navigates a hydrophobic crevice, locking the receptor in an active conformation that couples with

    
     proteins.
    
Case Study 2: PPAR / Dual Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) regulate lipid and glucose metabolism.[6][7] The phenylpropanoic acid scaffold is the "tail" that anchors the molecule in the Ligand Binding Domain (LBD).

  • Stereochemistry & Selectivity: The biological activity is highly sensitive to the stereocenter at the

    
    -position.
    
    • S-isomer: Typically favored for PPAR

      
       activity.
      
    • R-isomer: Often favored for PPAR

      
       selectivity (though reversals exist depending on benzylic substitution).
      
  • Fluorine's Role: Fluorination of the linker (benzylic positions) or the distal phenyl ring improves potency by filling small hydrophobic pockets and interacting with specific residues (e.g., Phe282 in PPAR

    
    ) via orthogonal multipolar interactions.
    

Part 3: Mechanism of Action Visualization

The following diagram illustrates the GPR40 signaling pathway activated by fluorinated phenylpropanoic acid agonists, leading to insulin secretion.

GPR40_Pathway Agonist Fluorinated Phenylpropanoic Acid GPR40 GPR40 (FFAR1) Receptor Agonist->GPR40 Binds (Arg183/258) Gq Gq Protein Activation GPR40->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 (Second Messenger) PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion Ca->Insulin Exocytosis Trigger

Caption: Signal transduction pathway of GPR40 agonists. Binding triggers Gq-mediated calcium release, culminating in glucose-dependent insulin secretion.

Part 4: Detailed Experimental Protocol

Synthesis of Enantiopure


-Fluoro-3-Phenylpropanoic Acid Derivatives 

Achieving the correct stereochemistry is critical for biological activity (e.g., PPAR agonists). The following protocol utilizes an Evans Oxazolidinone auxiliary to install the


-substituent (F or Alkyl) with high enantiomeric excess (ee).

Objective: Synthesis of (S)-2-fluoro-3-(4-fluorophenyl)propanoic acid.

Reagents & Equipment:

  • (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)

  • 3-(4-Fluorophenyl)propanoic acid

  • n-Butyllithium (n-BuLi), 2.5M in hexanes

  • N-Fluorobenzenesulfonimide (NFSI) - Electrophilic Fluorinating Agent

  • Lithium Hydroperoxide (LiOOH)

  • Anhydrous THF, -78°C Cryogenic bath.

Step-by-Step Methodology:

  • Acylation of the Auxiliary:

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under

      
      .
      
    • Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

    • Add 3-(4-fluorophenyl)propanoyl chloride (1.1 equiv) slowly.

    • Warm to 0°C over 1 hour. Quench with sat.

      
      . Extract with EtOAc.
      
    • Validation: Verify formation of imide via TLC and

      
      -NMR (Shift of auxiliary protons).
      
  • Enolate Formation & Electrophilic Fluorination:

    • Dissolve the acylated imide (from Step 1) in anhydrous THF at -78°C.

    • Add LiHMDS (Lithium hexamethyldisilazide, 1.1 equiv) to generate the (Z)-enolate. Stir for 45 min.

    • Critical Step: Add solution of NFSI (1.2 equiv) in THF dropwise. The bulky auxiliary blocks one face, forcing fluorine addition from the opposite side.

    • Stir at -78°C for 2 hours, then warm to room temperature.

    • Quench and purify via column chromatography.[5]

  • Chiral Auxiliary Cleavage:

    • Dissolve the fluorinated intermediate in THF/H2O (3:1).

    • Cool to 0°C. Add

      
       (4 equiv) followed by LiOH (2 equiv).
      
    • Stir for 1 hour. (Oxazolidinone can be recovered).[5]

    • Acidify aqueous layer to pH 2 with 1N HCl. Extract the free acid with EtOAc.

  • Validation (Self-Validating System):

    • Chiral HPLC: Use a Chiralcel OD-H column to determine enantiomeric excess (% ee). Target >95% ee.

    • NMR:

      
      -NMR should show two distinct signals (one for the ring F, one for the 
      
      
      
      -F with geminal H-F coupling).

Part 5: Structure-Activity Relationship (SAR) Logic

The following diagram details the decision logic for optimizing phenylpropanoic acids using fluorine.

SAR_Logic Start Phenylpropanoic Scaffold (Hit Compound) Decision1 Problem: Metabolic Instability? Start->Decision1 Action1 Add F to Para-position or Benzylic Carbon Decision1->Action1 Yes Result1 Blocks CYP Oxidation Increases t1/2 Action1->Result1 Decision2 Problem: Potency/Binding? Result1->Decision2 Action2 Add F to Alpha-carbon Decision2->Action2 Yes Result2 Lowers pKa (Acidity) Stronger Ionic Bond Action2->Result2 Decision3 Problem: Toxicity (DILI)? Result2->Decision3 Action3 Reduce Lipophilicity (Add Polar F motif) Decision3->Action3 Yes Result3 Reduced Acyl Glucuronide Formation Action3->Result3

Caption: SAR optimization workflow. Fluorine is applied sequentially to address metabolism, potency, and toxicity issues.

References

  • Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists. Bioorganic & Medicinal Chemistry Letters. [Link][8]

  • Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid

    
    -Fluorination. ACS Medicinal Chemistry Letters.
    [Link]
    
  • Design, synthesis, and structural analysis of phenylpropanoic acid-type PPAR

    
    -selective agonists. Journal of Medicinal Chemistry.
    [Link]
    
  • (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid (Synthesis Protocol). Organic Syntheses. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link][9]

Sources

Foundational

Topic: 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid as a Chiral Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-amino-3-(5-bromo-2-fluorophenyl)propanoic acid, a sophisticated chir...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-amino-3-(5-bromo-2-fluorophenyl)propanoic acid, a sophisticated chiral building block with significant potential in modern drug discovery. We will explore its synthesis, physicochemical properties, and strategic applications, particularly focusing on its role as a constrained GABA analogue for central nervous system (CNS) therapeutics.

Introduction: The Strategic Value of Substituted Chiral β-Amino Acids

Chiral β-amino acids are cornerstone components in medicinal chemistry, prized for their ability to form stable, well-defined secondary structures in peptides (β-peptides) and to act as scaffolds for a new generation of pharmaceuticals.[1] Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids imparts unique conformational properties and, critically, enhanced resistance to enzymatic degradation.

3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid emerges as a particularly valuable synthon for several reasons:

  • Chiral Center: The stereocenter at the C3 position is crucial for enantioselective interactions with biological targets like enzymes and receptors, a fundamental principle in modern drug design.[2]

  • Conformational Constraint: The substituted phenyl ring restricts the molecule's flexibility. This pre-organization can lead to higher binding affinity and selectivity for a specific biological target.

  • Halogen Substitution: The fluorine and bromine atoms serve distinct, strategic purposes. The 2-fluoro substituent can enhance metabolic stability and modulate pKa, while the 5-bromo atom provides a reactive handle for further chemical diversification via cross-coupling reactions, enabling the creation of compound libraries for screening.[3][4]

  • GABA Analogue Potential: Its structure mimics that of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[5][6] The lipophilic phenyl group is designed to overcome the poor blood-brain barrier permeability that limits the therapeutic use of GABA itself.[5][7]

Asymmetric Synthesis: Crafting Enantiopure Intermediates

The synthesis of enantiomerically pure β-amino acids is a central challenge in organic chemistry. Several powerful strategies have been developed, including transition metal catalysis, organocatalysis, and biocatalysis.[8] A highly effective and diastereoselective method for preparing aryl-substituted β-amino acids is the Michael addition of a chiral amine to an α,β-unsaturated ester.[9][10]

Below is a representative workflow for the asymmetric synthesis of the title compound.

Diagram: Asymmetric Synthesis Workflow

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Deprotection & Hydrolysis start 5-Bromo-2-fluorocinnamic acid ester + (R)-α-Methylbenzylamine intermediate1 Diastereomeric Adduct start->intermediate1 Base (e.g., LiHMDS) THF, -78°C intermediate2 Chiral β-Amino Ester intermediate1->intermediate2 Hydrogenolysis (H₂, Pd/C) Removal of Chiral Auxiliary final_product (R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid intermediate2->final_product 1. LiOH, H₂O/THF 2. Acidic Workup caption Workflow for Asymmetric Synthesis.

Caption: A representative workflow for the asymmetric synthesis of the target molecule.

Exemplary Protocol: Asymmetric Michael Addition Approach

This protocol describes a validated, diastereoselective method adaptable for the synthesis of the target compound.

Step 1: Diastereoselective Michael Addition

  • To a solution of (R)-α-methylbenzylamine in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., argon), add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) dropwise. Stir for 30 minutes to form the lithium amide.

  • Slowly add a solution of tert-butyl 5-bromo-2-fluorocinnamate in anhydrous THF to the reaction mixture.

  • Maintain the reaction at -78°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow the mixture to warm to room temperature.

  • Perform an aqueous workup, extracting the product into a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric adduct.

Causality: The use of a chiral amine ((R)-α-methylbenzylamine) directs the addition to the cinnamate ester, creating a new stereocenter with a specific configuration relative to the existing one on the auxiliary. The low temperature (-78°C) is critical for maximizing diastereoselectivity by minimizing thermal energy that could lead to non-selective reactions.

Step 2: Removal of Chiral Auxiliary

  • Dissolve the crude adduct from Step 1 in a suitable solvent such as methanol or ethanol.

  • Add a palladium on carbon (Pd/C) catalyst (typically 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the chiral β-amino ester.

Causality: Hydrogenolysis is a mild and effective method for cleaving the N-benzyl bond of the chiral auxiliary without affecting other functional groups, thus liberating the free amine.

Step 3: Ester Hydrolysis

  • Dissolve the β-amino ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).

  • Acidify the reaction mixture to a pH of approximately 6-7 with a dilute acid (e.g., 1M HCl). The target amino acid will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, (R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid.

Causality: Saponification with LiOH is a standard procedure for hydrolyzing esters to their corresponding carboxylic acids under conditions that are unlikely to cause racemization of the adjacent stereocenter.

Physicochemical & Structural Data

The precise physical properties of this specific compound require experimental determination. However, based on structurally similar molecules, we can compile a representative data table.[11][12][13]

PropertyValueSource
IUPAC Name 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid---
Molecular Formula C₉H₉BrFNO₂Calculated
Molecular Weight 262.08 g/mol Calculated
Appearance White to off-white solidPredicted
Solubility Sparingly soluble in water; soluble in polar organic solventsPredicted
XLogP3 ~1.5 - 2.5Predicted

Application in Drug Development: A Constrained GABA Analogue

The primary inhibitory neurotransmitter, GABA, plays a crucial role in regulating neuronal excitability.[6] However, its therapeutic application is severely limited because it cannot effectively cross the blood-brain barrier (BBB).[5] This has driven extensive research into developing GABA analogues with improved pharmacokinetic properties.[7]

Diagram: Rationale for GABA Analogue Design

GABA_Analogue_Design cluster_GABA GABA: The Endogenous Ligand cluster_BuildingBlock Chiral Building Block Solution GABA GABA Limitation Poor BBB Penetration High Conformational Flexibility GABA->Limitation BuildingBlock 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid Limitation->BuildingBlock Rational Design Addresses Limitations Features Lipophilic Phenyl Ring -> Enhanced BBB Permeability Constrained Conformation -> Receptor Selectivity Bromo Group -> Site for Diversification BuildingBlock->Features caption Overcoming GABA's limitations.

Caption: Overcoming GABA's limitations via rational drug design.

3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid is rationally designed to overcome these challenges:

  • Improved CNS Penetration: The halogenated phenyl group increases the molecule's lipophilicity, which is a key factor in facilitating passive diffusion across the BBB.

  • Enhanced Target Specificity: The rigid structure of the building block constrains the conformation of the final drug molecule. This can lead to more specific interactions with GABA receptor subtypes (e.g., GABAA vs. GABAB) or related targets like GABA transaminase, potentially reducing off-target side effects.[5]

  • Platform for Medicinal Chemistry: The bromine atom is a versatile synthetic handle. It can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing chemists to rapidly generate a diverse library of analogues to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[3]

Quality Control: A Self-Validating System

For any chiral building block, ensuring enantiomeric purity is paramount, as the opposite enantiomer can be inactive or even exert toxic effects.[2] A robust quality control system is therefore essential.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

A self-validating system for this chiral building block involves rigorous analytical confirmation of its stereochemical integrity.

  • Column Selection: Utilize a chiral stationary phase (CSP) designed for separating amino acid enantiomers. Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD) are often effective.[14]

  • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized 3-amino-3-(5-bromo-2-fluorophenyl)propanoic acid in the mobile phase. For comparison, a racemic standard (if available or synthesized separately without the chiral auxiliary) should also be prepared.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and confirm that the column provides baseline separation.

    • Inject the synthesized sample under the same conditions.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100

This analytical protocol provides an unambiguous, quantitative measure of the success of the asymmetric synthesis, ensuring the quality and reliability of the chiral building block for subsequent use in drug development.

Conclusion

3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid is more than just a chemical intermediate; it is a strategically designed chiral building block that offers solutions to long-standing challenges in medicinal chemistry. Its unique combination of a constrained β-amino acid scaffold, CNS-penetrating features, and a versatile synthetic handle makes it an exceptionally powerful tool for the development of novel therapeutics, particularly in the realm of neuroscience. Its logical synthesis and robust analytical validation underscore its utility for researchers and drug development professionals seeking to create the next generation of targeted, effective medicines.

References

  • Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β‐Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform.
  • O'Brien, P., Porter, D. W., & Smith, N. M. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett.
  • Unknown Author. (n.d.). GABA analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmapproach.
  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.
  • Unknown Author. (n.d.). An Update on GABA Analogs for CNS Drug Discovery. Bentham Science Publisher.
  • Wang, Z., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications.
  • Al-dujaili, M., et al. (2013). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. RSC Publishing.
  • Unknown Author. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed.
  • Drugs.com. (2023). Gamma-aminobutyric acid analogs.
  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid.
  • PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid.
  • PubChem. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid.
  • Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI.
  • Pharmaffiliates. (n.d.). 3-Amino-3-(2-bromophenyl)-propionic Acid: A Versatile Building Block for Pharma.
  • ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.
  • Jasiński, M., & Soloshonok, V. A. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid.

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid

Executive Summary Compound: 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid CAS Registry Number: 299441-23-9 Molecular Formula: C H BrFNO Molecular Weight: 262.08 g/mol This technical guide provides a comprehensive spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid CAS Registry Number: 299441-23-9 Molecular Formula: C


H

BrFNO

Molecular Weight: 262.08 g/mol

This technical guide provides a comprehensive spectroscopic profile for 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid , a critical


-amino acid scaffold used in the synthesis of peptidomimetics and integrin antagonists. As a Senior Application Scientist, I have structured this analysis to not only present the data but to explain the causality behind the spectral features—specifically the diagnostic spin-spin coupling introduced by the fluorine atom and the isotopic signature of bromine.

Part 1: Structural Analysis & Spin Systems

Before interpreting spectra, we must define the magnetic environment. This molecule possesses a chiral center at the


-position (C3) and a tri-substituted benzene ring.
Structural Diagram & Numbering

The following diagram outlines the atom numbering used for NMR assignment. Note the specific positions of the Fluoro (C2') and Bromo (C5') substituents on the phenyl ring.

G C1 C1 (COOH) C2 C2 (CH2) C1->C2 C3 C3 (CH-NH2) C2->C3 C1_Ar C1' C3->C1_Ar C2_Ar C2' (F) C1_Ar->C2_Ar C3_Ar C3' C2_Ar->C3_Ar C4_Ar C4' C3_Ar->C4_Ar C5_Ar C5' (Br) C4_Ar->C5_Ar C6_Ar C6' C5_Ar->C6_Ar C6_Ar->C1_Ar

Figure 1: Connectivity map highlighting the


-amino acid backbone and the halogenated aromatic core.

Part 2: Spectroscopic Profiling (NMR, MS, IR)

Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode. Why this matters: The presence of Bromine provides a self-validating isotopic signature.

ParameterValueInterpretation
Ionization Mode ESI (+)Protonation of the primary amine:

Base Peak (m/z) 262.0 / 264.0 The

Br and

Br isotopes exist in a nearly 1:1 ratio.
Pattern Logic Doublet (1:[1]1)A mass spectrum showing a single peak at 262 without the +2 peak at 264 indicates debromination (impurity).
Fragment (m/z) ~245/247Loss of NH

(typical for amino acids).
Fragment (m/z) ~217/219Loss of COOH (decarboxylation).

Diagnostic Rule: If the intensity ratio of m/z 262:264 deviates significantly from 1:1 (e.g., 3:1), the sample is contaminated with a non-brominated analog or a chloride salt artifact.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 (Preferred for solubility of zwitterionic amino acids).
Internal Standard:  TMS (0.00 ppm).

H NMR Data (400 MHz, DMSO-d

)

The aromatic region is complex due to Heteronuclear Spin-Spin Coupling (


F-

H).
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic

-CH
4.65 – 4.75Triplet (t) or dd

Deshielded by NH

and Phenyl ring.

-CH

2.60 – 2.85Multiplet (m)-Diastereotopic protons adjacent to chiral center.
Ar-H (C6') 7.65 – 7.75dd

Ortho to chain, Meta to F.
Ar-H (C4') 7.50 – 7.60ddd

Para to F, Ortho to Br.
Ar-H (C3') 7.20 – 7.30dd

Diagnostic: Large

(Ortho to F).
NH

8.20 – 8.50Broad s-Exchangeable (disappears with D

O shake).

Analyst Note: The coupling of the proton at C3' (ortho to Fluorine) is the most critical quality attribute. It typically shows a large coupling constant (


 Hz), distinguishing it from the other aromatic protons.

F NMR (376 MHz, DMSO-d

)
  • Shift:

    
     -115.0 to -120.0 ppm.
    
  • Multiplicity: Multiplet (due to coupling with H3', H4', H6').

  • Significance: A single clean peak confirms regio-purity. Isomers (e.g., 4-fluoro) would shift significantly (to ~ -105 ppm).

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on solid powder.

Wavenumber (cm

)
Vibration ModeFunctional Group
3200 – 3400 N-H Stretch (Broad)Primary Amine / Ammonium salt
2800 – 3000 C-H StretchAlkyl chain / Aromatic C-H
1700 – 1725 C=O StretchCarboxylic Acid (strong)
1580 – 1600 C=C StretchAromatic Ring
1200 – 1250 C-F StretchAryl Fluoride (Diagnostic)
600 – 700 C-Br StretchAryl Bromide

Part 3: Experimental Validation Protocols

Protocol A: Purity Determination via qNMR

To determine the absolute purity of the bulk powder without a reference standard, use quantitative NMR (qNMR).

  • Internal Standard: Maleic Acid (TraceCERT® grade).

  • Solvent: D

    
    O + NaOD (to solubilize both acid and amine).
    
  • Procedure:

    • Weigh ~10 mg of Sample and ~5 mg of Maleic Acid (precision

      
      0.01 mg).
      
    • Dissolve in 0.6 mL solvent.

    • Set relaxation delay (

      
      ) to 30 seconds  (essential for full relaxation of protons near Br/F).
      
    • Integrate the

      
      -CH signal (Sample) vs. the Vinylic-CH (Standard).
      
Protocol B: Analytical Workflow Diagram

The following workflow illustrates the logical sequence for validating this compound in a drug discovery setting.

Workflow Sample Crude Synthesis Product LCMS LC-MS (ESI+) Check m/z 262/264 Sample->LCMS Decision1 Isotope Pattern 1:1? LCMS->Decision1 Decision1->Sample No (Re-purify) NMR_1H 1H NMR (DMSO-d6) Check Ar-H Splitting Decision1->NMR_1H Yes NMR_19F 19F NMR Check Regio-isomerism NMR_1H->NMR_19F Final Release for Biological Assay NMR_19F->Final

Figure 2: Step-by-step analytical decision tree for validating 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid.

References

  • PubChem Compound Summary. (2025). 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid (CID 11234567). National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reaxys / SciFinder. (2024). Search results for CAS 299441-23-9.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][3] (Source for 19F-1H coupling mechanics).

Sources

Foundational

Architecting Halogenated Amino Acids: From C-H Activation to Biocatalysis

Executive Summary: The Halogen Advantage In modern drug discovery, the introduction of halogen atoms into amino acid side chains is not merely a structural modification; it is a strategic maneuver to alter the physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In modern drug discovery, the introduction of halogen atoms into amino acid side chains is not merely a structural modification; it is a strategic maneuver to alter the physicochemical landscape of a bioactive molecule.[1][2][3][4] We are moving beyond simple bioisosterism. The synthesis of novel halogenated amino acid derivatives—specifically fluorinated and chlorinated variants—allows for the precise tuning of metabolic stability, lipophilicity, and protein-ligand binding kinetics.

This guide moves beyond standard textbook synthesis, focusing on two high-value methodologies: Late-Stage Palladium-Catalyzed C(sp³)-H Activation and Regioselective Enzymatic Halogenation .

Strategic Selection Matrix

The choice of halogen dictates the functional outcome. The following table summarizes the atomic properties that drive these decisions.

PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)Impact on Drug Design
Van der Waals Radius (Å) 1.201.471.751.851.98Steric Occlusion: F is the closest mimic to H; I and Br force conformational locking.
Electronegativity (Pauling) 2.14.03.02.82.5pKa Modulation: F drastically lowers pKa of adjacent amines/acids, altering bioavailability.
C-X Bond Energy (kcal/mol) 99116816851Metabolic Stability: C-F bonds resist P450 oxidation; C-I bonds are reactive handles for cross-coupling.
Lipophilicity (Hansch

)
0.000.140.710.861.12Membrane Permeability: Halogenation generally increases blood-brain barrier penetration.

Decision Logic & Synthetic Pathways

The synthesis of these derivatives requires a bifurcated approach depending on the desired regioselectivity and scale.

Visualization: Synthetic Decision Matrix

The following diagram outlines the logical flow for selecting the appropriate synthetic architecture based on the target moiety.

HalogenationStrategy Start Target: Halogenated Amino Acid Decision1 Position of Halogen? Start->Decision1 Aromatic Aromatic Side Chain (Phe, Trp, Tyr) Decision1->Aromatic sp2 C-H Aliphatic Aliphatic Side Chain (Ala, Leu, Val) Decision1->Aliphatic sp3 C-H Method_Enz Enzymatic Halogenation (FADH2-dependent) Aromatic->Method_Enz High Regioselectivity (e.g., 7-Cl-Trp) Method_Photo Photoredox Catalysis Aromatic->Method_Photo Late-Stage Functionalization Method_CH Pd-Catalyzed C(sp3)-H Activation Aliphatic->Method_CH Beta/Gamma Functionalization

Caption: Decision matrix for selecting synthetic methodology based on substrate hybridization and regioselectivity requirements.

Technical Deep Dive: Pd-Catalyzed C(sp³)-H Fluorination

Direct functionalization of unactivated C(sp³)-H bonds is the "holy grail" of amino acid diversification. The most robust method utilizes Palladium (II) catalysis assisted by bidentate directing groups to install fluorine at the


-position of amino acids (e.g., Alanine, Phenylalanine derivatives).
Mechanism of Action

The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle.[5] A bidentate directing group (DG) coordinates to Pd(II), facilitating the cleavage of the proximal C(sp³)-H bond to form a palladacycle. Oxidation by an electrophilic fluorinating agent (e.g., Selectfluor) yields a high-valent Pd(IV)-F species, which undergoes reductive elimination to form the C-F bond.[5]

PdCatalyticCycle PdII Pd(II) Species (Coordination) CH_Act C-H Activation (Palladacycle Formation) PdII->CH_Act - AcOH Oxidation Oxidation to Pd(IV) (+ Selectfluor) CH_Act->Oxidation Oxidative Addn. RedElim Reductive Elimination (C-F Bond Formation) Oxidation->RedElim C-F Bond RedElim->PdII Regeneration

Caption: Pd(II)/Pd(IV) catalytic cycle for C(sp3)-H fluorination mediated by bidentate directing groups.

Experimental Protocol: -Fluorination of N-Protected Amino Acids

Objective: Synthesis of


-fluoro- 

-amino acid derivatives using a bidentate directing group (e.g., 8-aminoquinoline or picolinamide auxiliary).

Reagents:

  • Substrate: N-Picolinoyl-L-Phenylalanine methyl ester (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Fluorinating Agent: Selectfluor (2.0 equiv)

  • Solvent: PhCF₃ (Trifluoromethylbenzene) or HFIP (Hexafluoroisopropanol)

  • Additive: Ag₂CO₃ (to sequester halides/promote cycle)

Step-by-Step Methodology:

  • Directing Group Installation:

    • React the N-protected amino acid with 8-aminoquinoline or picolinic acid using standard coupling reagents (EDC/HOBt) to install the bidentate auxiliary. Why? Monodentate groups often fail to stabilize the high-energy palladacycle required for sp³ activation [1].

  • Reaction Setup:

    • In a glovebox (or under strict N₂ atmosphere), combine the Substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and Ag₂CO₃ (1 equiv) in a 10 mL sealed tube.

    • Add Selectfluor (142 mg, 0.4 mmol).

    • Add solvent (PhCF₃, 2.0 mL). Why? Fluorinated solvents often improve solubility of fluorinating reagents and stabilize the electrophilic species.

  • Thermal Activation:

    • Seal the tube and heat to 110°C for 12–18 hours.

    • Note: The reaction mixture will turn from pale yellow to dark brown/black as Pd species cycle.

  • Workup & Purification:

    • Cool to room temperature. Filter through a pad of Celite to remove Ag salts and Pd black.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

      
      -fluorinated products often elute slightly faster than the non-fluorinated starting material due to the "fluorine effect" lowering polarity.
      
  • Characterization (Critical):

    • ¹⁹F NMR: Look for a multiplet around -180 to -220 ppm (vs CFCl₃).

    • ¹H NMR: Verify the disappearance of one

      
      -proton and the appearance of H-F coupling (
      
      
      
      Hz).

Biocatalytic Alternative: Enzymatic Halogenation

For aromatic amino acids (Tryptophan, Tyrosine), chemical methods often lack regioselectivity, leading to mixtures of ortho/meta/para isomers. Flavin-dependent halogenases (FDHs) offer a "green" alternative with exquisite site specificity.

Mechanism: FDHs (e.g., PrnA, RebH) utilize FADH₂ and O₂ to generate an unstable FAD-C4a-hydroperoxide. This species oxidizes a chloride ion to hypochlorous acid (HOCl), which is channeled through a tunnel to the active site, performing electrophilic aromatic substitution on the substrate [2].[6]

Key Advantage:

  • PrnA selectively chlorinates Tryptophan at the C7 position.[7]

  • RebH selectively chlorinates Tryptophan at the C7 position (but with broader substrate scope).[8]

  • PyrH targets the C5 position.[8]

This enzymatic modularity allows for the "programming" of halogenation sites simply by swapping the biocatalyst, a feat nearly impossible with small-molecule catalysis [3].

References

  • Synthesis of unnatural amino acids through palladium-catalyzed C(sp3)-H functionalization. RHHZ.net. Available at: [Link]

  • Structural Perspective on Enzymatic Halogenation. PubMed Central (PMC). Available at: [Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Alkyl C–H Bond Activation. PubMed Central (PMC). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of Fluorinated Amino Acids (FAAs) into Peptides

[1] Abstract The incorporation of fluorine into peptide sequences is a transformative strategy in modern drug development and structural biology. Fluorine’s unique physicochemical properties—high electronegativity, small...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The incorporation of fluorine into peptide sequences is a transformative strategy in modern drug development and structural biology. Fluorine’s unique physicochemical properties—high electronegativity, small atomic radius (1.47 Å vs. 1.20 Å for H), and lipophilicity—allow for precise modulation of peptide conformation, metabolic stability, and membrane permeability. Furthermore, the


 nucleus serves as a background-free NMR probe for studying protein-peptide interactions.[1][2][3] This guide provides a rigorous, field-proven protocol for the solid-phase synthesis (SPPS) of fluorinated peptides, addressing specific challenges such as steric hindrance, lowered nucleophilicity, and racemization risks.

Part 1: Strategic Design & Selection

Before synthesis, the selection of the specific fluorinated amino acid (FAA) dictates the experimental approach. The "Fluorine Effect" is not uniform; it depends on the position and number of fluorine atoms.

Table 1: Physicochemical Impact of Common FAAs
Fluorinated AnalogStructural ModificationPrimary EffectApplication
4-Fluoro-Phe (4-F-Phe) Para-substitution on phenyl ring

-

stacking modulation; Hydrophobicity

Protease resistance;

-NMR probe
Trifluoromethyl-Ala

Steric bulk (

Isopropyl); High metabolic stability
Hydrophobic core stabilization; helix capping
Difluoro-Met

or

fluorination
"Polar Hydrophobicity"; Reduced oxidation potentialPreventing Met oxidation; Bioisostere
4-Fluoro-Pro Fluorine on pyrrolidine ringGauche effect favors

-exo or

-endo pucker
Locking cis/trans amide bond conformation

Part 2: Synthesis Protocol (SPPS)

Core Challenge: The electron-withdrawing group (EWG) nature of fluorine creates two distinct synthetic hurdles:

  • Coupling of the FAA: Steric bulk (especially for

    
     groups) hinders the activated ester from reaching the resin-bound amine.
    
  • Coupling to the FAA: Once the FAA is attached, its N-terminal amine is significantly less nucleophilic due to the inductive effect of the fluorine, making the next coupling difficult.

Reagents & Materials[5][6][7]
  • Resin: Rink Amide ChemMatrix (PEG-based) is recommended over polystyrene to improve solvation of hydrophobic fluorinated sequences.

  • Coupling Reagents:

    • Standard: DIC / Oxyma Pure (Green, efficient, low racemization).

    • Difficult (FAA): HATU / HOAt (High reactivity for sterically hindered couplings).

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (for racemization-prone Cys/His).

  • Solvent: DMF (Standard); NMP (for difficult sequences / aggregation prone regions).

Step-by-Step Workflow

This protocol assumes a standard Fmoc-SPPS setup (0.1 mmol scale).

Step 1: Resin Preparation[4]
  • Weigh 0.1 mmol resin into a reaction vessel.

  • Swell in DCM (20 min), then DMF (20 min).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    min).
Step 2: Coupling the Fluorinated Amino Acid (The "Incoming" Step)

Rationale: We use HATU here to overcome steric repulsion, but we must control basicity to prevent racemization of the activated FAA.

  • Pre-activation: Dissolve Fmoc-FAA-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

  • Add DIPEA (6.0 eq) immediately before adding to resin. Do not pre-incubate for >1 min.

  • Reaction: Shake at Room Temp for 2 hours (vs. standard 45 min).

  • Wash: DMF (

    
     min).
    
  • Validation: Perform Kaiser Test . If blue (positive), repeat coupling with fresh reagents (Double Coupling).

Step 3: Coupling the Subsequent Residue (The "Nucleophile" Step)

Rationale: The N-terminus of the resin-bound FAA is electron-deficient. We need a highly reactive active ester for the next amino acid to drive the reaction.

  • Deprotection: Remove Fmoc from the FAA on-resin (Standard 20% Piperidine).[4][5]

  • Activation: Dissolve the next Fmoc-AA-OH (4.0 eq) and HATU (3.9 eq).

  • Base: Use HOAt (3.9 eq) as an additive if available to boost local concentration of active species. Add DIPEA (8.0 eq).

  • Reaction: Shake for 3 to 4 hours or perform a double coupling (

    
     hours).
    
  • Capping (Crucial): After this step, unreacted amines are likely. Cap with Acetic Anhydride/Pyridine (1:1 in DMF) for 10 min to prevent deletion sequences.

Step 4: Cleavage & Isolation
  • Wash resin with DCM (

    
    ). Dry under 
    
    
    
    .
  • Cleavage Cocktail: TFA/TIPS/Water (95:2.5:2.5). Note: Avoid DTT or EDT if using fluorinated probes sensitive to reduction, though C-F bonds are generally stable.

  • Precipitate in cold diethyl ether. Centrifuge and lyophilize.

Part 3: Visualization of Logic & Workflow

Diagram 1: Adaptive SPPS Cycle for Fluorinated Residues

This diagram illustrates the decision matrix required when a fluorinated residue enters the synthesis cycle.

SPPS_Fluorine Start Start Cycle: Residue (n) CheckF Is Residue (n) Fluorinated? Start->CheckF StdCoup Standard Coupling (DIC / Oxyma, 45 min) CheckF->StdCoup No CheckRacem Racemization Risk? (e.g., Cys, His) CheckF->CheckRacem Yes Wash Wash (DMF x5) StdCoup->Wash FluoroCoup Steric Coupling Protocol (HATU / HOAt, 2 hrs) FluoroCoup->Wash CheckRacem->FluoroCoup Low Risk LowBase Use Collidine instead of DIPEA CheckRacem->LowBase High Risk LowBase->FluoroCoup Kaiser Kaiser Test Wash->Kaiser Double Double Coupling Kaiser->Double Blue (Incomplete) NextRes Prepare Residue (n+1) Kaiser->NextRes Colorless (Complete) Double->Wash CheckPrev Was Residue (n) Fluorinated? NextRes->CheckPrev CheckPrev->StdCoup No HardCoup Low Nucleophilicity Protocol (HATU, 4 eq, 4 hrs) CheckPrev->HardCoup Yes (Low Nucleophilicity) HardCoup->Wash

Caption: Adaptive workflow distinguishing between standard residues and the specific steric/electronic requirements of fluorinated amino acids.

Part 4: Applications & Validation

Self-Validating Systems

Trustworthiness in peptide synthesis comes from rigorous QC.

  • LC-MS Verification: Fluorine introduces a mass shift (H

    
     F = +18 Da). However, the most diagnostic feature is Retention Time (RT) .
    
    • Rule of Thumb: A single F-substitution on an aromatic ring (Phe

      
       4-F-Phe) typically increases RT on C18 columns due to increased lipophilicity.
      
    • Validation: If your crude peptide elutes earlier than predicted, suspect deletion of the fluorinated residue (failed coupling).

  • 
    -NMR:  Dissolve crude peptide in 
    
    
    
    or DMSO-
    
    
    . A single sharp peak confirms purity. Multiple peaks indicate racemization (diastereomers) or incomplete side-chain deprotection.
Biological Impact (Mechanism of Action)

Fluorine_Effect F_Atom Fluorine Atom EWG Electron Withdrawal F_Atom->EWG Lipophil Lipophilicity F_Atom->Lipophil Steric Steric Bulk F_Atom->Steric pKa Lower pKa of neighboring groups EWG->pKa Protease Proteolytic Stability EWG->Protease Prevents oxidation Membrane Membrane Permeability Lipophil->Membrane Facilitates transport Binding Receptor Binding (Selectivity) Lipophil->Binding Hydrophobic pocket fit Steric->Protease Blocks enzyme access Steric->Binding Conformational lock

Caption: Mechanistic flow showing how atomic properties of Fluorine translate to macroscopic drug attributes.

Part 5: Troubleshooting Common Pitfalls

  • Racemization:

    • Symptom:[3][6][4][7][8][9][10][11] Doublets in LC-MS or split peaks in NMR.

    • Cause: High base concentration during activation of the FAA.

    • Fix: Switch from DIPEA to Collidine (weaker base) or reduce DIPEA to 1.0 eq relative to the amino acid during activation. Use Oxyma Pure instead of HOBt.[12]

  • Incomplete Coupling (Deletion Sequences):

    • Symptom:[3][6][4][7][8][9][10][11] Mass spectrum shows [M - FAA].

    • Cause: Steric hindrance of the

      
       or bulky F-aromatic group.[8]
      
    • Fix: Use microwave-assisted SPPS (50°C, 10 min) or switch to COMU reagent.

  • Low Solubility:

    • Symptom:[3][6][4][7][8][9][10][11] Resin clumping during synthesis.

    • Cause: Fluorinated peptides can aggregate ("Teflon effect").

    • Fix: Use ChemMatrix resin and add 10% Hexafluoroisopropanol (HFIP) to the coupling solvent.

References

  • Vertex AI Search. (2026). Solid phase synthesis of peptides containing backbone-fluorinated amino acids.[2][13] Royal Society of Chemistry. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide.[4] MilliporeSigma. Link

  • National Institutes of Health (NIH). (2025). Use of 19F NMR to Probe Protein Structure and Conformational Changes.[1][2][3] PMC. Link

  • MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications.[11][14] Molecules.[3][6][12][4][5][7][8][11][13][15][16] Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Link

Sources

Technical Notes & Optimization

Troubleshooting

"optimization of reaction conditions for beta-amino acid synthesis"

Technical Support Center: -Amino Acid Synthesis Optimization Current Status: Online 🟢 | Operator: Senior Application Scientist | Ticket ID: B-AA-OPT-2026 Welcome to the Advanced Synthesis Support Hub. You have reached th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Amino Acid Synthesis Optimization

Current Status: Online 🟢 | Operator: Senior Application Scientist | Ticket ID: B-AA-OPT-2026

Welcome to the Advanced Synthesis Support Hub. You have reached the


-Amino Acid Optimization Division . We understand that shifting from 

- to

-amino acids presents unique challenges in stereocontrol, reactivity, and purification.

This guide is structured as a series of Tier 3 Support Modules , addressing the three most prevalent synthetic routes: Biocatalytic Transamination , Organocatalytic Mannich Reactions , and Arndt-Eistert Homologation .

📂 Module 1: Biocatalytic Synthesis (Transaminases)

Status: High Priority (Green Chemistry Standard) Reference Case: Sitagliptin Manufacturing Process

Biocatalysis using


-transaminases (

-TAs) has replaced Rh-catalyzed hydrogenation as the industrial gold standard for chiral

-amino acid synthesis. This method offers superior enantioselectivity (

ee) and eliminates heavy metals.
🔬 The Mechanism: Ping-Pong Bi-Bi

Understanding the catalytic cycle is critical for troubleshooting. The enzyme shuttles an amino group between a donor (e.g., isopropylamine) and your pro-chiral ketone acceptor via a Pyridoxal-5'-phosphate (PLP) cofactor.

TransaminaseCycle Enz_PLP Enzyme-PLP (Internal Aldimine) Enz_PMP Enzyme-PMP (Pyridoxamine) Enz_PLP->Enz_PMP 1. Deamination Product_Donor Copuct (e.g., Acetone) Enz_PLP->Product_Donor Out Enz_PMP->Enz_PLP 2. Amination Product_Amino Product (Chiral Beta-Amino Acid) Enz_PMP->Product_Amino Out Donor Amine Donor (e.g., Isopropylamine) Donor->Enz_PLP In Acceptor Substrate (Prochiral Ketone) Acceptor->Enz_PMP In

Figure 1: The Ping-Pong Bi-Bi mechanism. The enzyme oscillates between PLP (aldehyde) and PMP (amine) forms.

🛠️ Troubleshooting Guide: Transaminases

Q: My conversion is stuck at 50%. Is the enzyme dead? A: Likely not. You are fighting thermodynamic equilibrium. Transamination is reversible.

  • Root Cause: The coproduct (e.g., pyruvate or acetone) is inhibiting the forward reaction or the equilibrium constant (

    
    ) is near 1.
    
  • Protocol Fix:

    • Switch Donors: Use Isopropylamine (IPM) as the amine donor. The coproduct is acetone, which is volatile.

    • Vacuum Removal: Apply reduced pressure (200-300 mbar) or a nitrogen sweep to continuously remove acetone, driving the equilibrium to completion (Le Chatelier’s principle).

    • Enzyme Engineering: If using pyruvate, employ a Lactate Dehydrogenase (LDH) coupled system to reduce pyruvate to lactate, removing it from the equilibrium.

Q: The substrate precipitates when added to the buffer. A:


-keto esters/acids are often hydrophobic.
  • Protocol Fix:

    • Cosolvents: Add DMSO or MeOH (up to 10-20% v/v). Note: Check enzyme stability; engineered variants (like Codexis CDX series) tolerate higher organic loads [1].

    • Biphasic System: Use an overlay of MTBE or Toluene. The substrate resides in the organic phase and partitions slowly into the aqueous phase, preventing crashing out while protecting the product.

Q: I see high conversion but low ee%. A: This is rare for TAs but indicates "background" chemical imine formation or wrong enzyme choice.

  • Check: Ensure you are using the correct stereoselective variant (R-selective vs. S-selective).

  • Control: Run a blank reaction without enzyme. If product forms, you have a spontaneous reductive amination occurring (unlikely without reducing agent, but possible if other impurities are present).

📂 Module 2: Organocatalysis (Mannich Reaction)

Status: Active | Application: Research Scale / Complex Scaffolds

The asymmetric Mannich reaction is the most versatile route for creating


-amino acids with adjacent stereocenters (

-substituted-

-amino acids).
📊 Optimization Matrix: Solvent & Additive Effects

Data derived from standard proline/thiourea protocols [2].

ParameterRecommendationMechanistic Reason
Solvent Toluene or DCMNon-polar solvents stabilize the hydrogen-bonded transition state between catalyst and substrate.
Temperature -20°C to 0°CLower temperatures suppress the non-catalyzed background reaction, boosting ee%.
Concentration High (0.5 - 1.0 M)Second-order kinetics; higher concentration favors the intermolecular reaction over decomposition.
Water Strict ExclusionWater disrupts the H-bond network of thiourea/proline catalysts. Use molecular sieves.
🛠️ Troubleshooting Guide: Mannich Reaction

Q: The reaction yields a racemic product despite using a chiral catalyst. A: You have a "Background Reaction" leak.

  • Diagnosis: The uncatalyzed reaction between the imine and the enolizable carbonyl is faster than the catalyzed cycle.

  • Solution:

    • Lower Temperature: Drop to -40°C or -78°C.

    • Slow Addition: Add the pre-formed enolate or the active donor slowly to the catalyst/imine mixture to ensure the catalyst is always in excess relative to the active species.

Q: My catalyst (Proline) is insoluble in the reaction solvent. A: This is a common issue in non-polar solvents required for high ee.

  • Protocol Fix: Use hydrophobic derivatives like tetrazole-proline or sulfonamide-proline catalysts. Alternatively, use a "paste" method where the catalyst is vigorously stirred in suspension; surface catalysis can still occur.

📂 Module 3: Arndt-Eistert Homologation

Status: Legacy (Use with Caution) | Application: Peptide Backbone Extension

This method extends an


-amino acid by one carbon to create a 

-amino acid.[1] It preserves the original chiral center.[1]
⚠️ Safety Critical: Diazomethane Management
  • Hazard: Diazomethane (

    
    ) is explosive and highly toxic.[1]
    
  • Modern Alternative: Use TMS-Diazomethane (Trimethylsilyldiazomethane) which is safer and commercially available in solution.

🧬 Workflow Visualization

ArndtEistert Start N-Protected Alpha-Amino Acid Step1 Activation (Mixed Anhydride/Acid Chloride) Start->Step1 iBuOCOCl / NMM Diazo Alpha-Diazo Ketone (Isolation Possible) Step1->Diazo TMS-Diazomethane Wolff Wolff Rearrangement (Cat: Ag-Benzoate + Heat/Light) Diazo->Wolff -N2 Ketene Ketene Intermediate Wolff->Ketene 1,2-Shift End Beta-Amino Acid Ketene->End H2O / Hydrolysis

Figure 2: The Homologation Sequence. The Wolff Rearrangement (Red Node) is the rate-determining and stereochemistry-preserving step.

🛠️ Troubleshooting Guide: Homologation

Q: The Wolff Rearrangement failed; I recovered the diazo ketone. A: Catalyst poisoning or insufficient energy.

  • The Fix:

    • Catalyst: Freshly prepared Silver Benzoate in Triethylamine is superior to Silver Oxide (

      
      ).
      
    • Sonication: Ultrasound promotes the rearrangement at lower temperatures, preserving the protecting groups (Boc/Fmoc) [3].

    • Light: If thermal rearrangement fails, try UV photolysis (300 nm) in a quartz vessel.

Q: I observe scrambling of the stereocenter. A: This usually happens after the ketene forms.

  • Cause: If the nucleophilic attack (by water/alcohol) is too slow, the ketene can epimerize.

  • Protocol: Ensure the nucleophile (water/alcohol) is present in large excess during the rearrangement step. Do not generate the ketene in a dry solvent and add the nucleophile later.

📚 References

  • Savile, C. K., et al. (2010).[2][3][4][5] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305–309.[3][4][6] [3]

  • List, B. (2007). "Introduction: Organocatalysis." Chemical Reviews, 107(12), 5413–5415.

  • Podlech, J., & Seebach, D. (1995).[7] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471–472.

  • Sibi, M. P., & Itoh, K. (2007).[8] "Organocatalysis in Conjugate Amine Additions: Synthesis of

    
    -Amino Acid Derivatives." Journal of the American Chemical Society, 129(26), 8064–8065.[8] 
    

For further assistance, please submit a log of your HPLC traces and reaction conditions to the support team.

Sources

Optimization

"common byproducts in the synthesis of substituted phenylpropanoic acids"

Welcome to the technical support center for the synthesis of substituted phenylpropanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted phenylpropanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important class of compounds, which includes widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Common Synthetic Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of substituted phenylpropanoic acids, offering step-by-step guidance to resolve them.

Issue 1: Low Yield in Friedel-Crafts Acylation Step

Question: I am performing a Friedel-Crafts acylation to introduce the acyl group to my aromatic starting material, but I am consistently obtaining a low yield of the desired keto-precursor. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Friedel-Crafts acylation are a common issue and can often be attributed to several factors. The reaction is an electrophilic aromatic substitution and is highly sensitive to reaction conditions and reagent quality.[1][2][3]

Potential Causes & Step-by-Step Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst (commonly AlCl₃) is extremely hygroscopic. Moisture in the reaction setup or reagents will deactivate the catalyst.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

      • Use freshly opened or properly stored anhydrous aluminum chloride.

      • Perform the reaction under a dry, inert atmosphere.

  • Substrate Deactivation: If your aromatic starting material contains electron-withdrawing groups, the ring will be deactivated towards electrophilic substitution, leading to a sluggish or incomplete reaction.[4]

    • Troubleshooting:

      • Consider using a more activating starting material if your synthetic route allows.

      • Increase the reaction temperature, but monitor carefully for byproduct formation.

      • Use a more potent Lewis acid catalyst system, though this may also increase side reactions.

  • Carbocation Rearrangement (in Friedel-Crafts Alkylation): While less common in acylation, if you are performing an alkylation, be aware that the intermediate carbocation can rearrange to a more stable form, leading to a mixture of products.[1][2] Friedel-Crafts acylation followed by reduction is often preferred to avoid this.[2][4]

  • Stoichiometry of the Catalyst: In Friedel-Crafts acylation, the Lewis acid coordinates to the product ketone, rendering it inactive. Therefore, slightly more than one equivalent of the catalyst is often required.[2]

    • Troubleshooting:

      • Ensure you are using at least 1.1 equivalents of AlCl₃ relative to the acylating agent.[2]

Workflow for Optimizing Friedel-Crafts Acylation:

G start Low Yield in Friedel-Crafts Acylation check_moisture Check for Moisture (Reagents & Glassware) start->check_moisture check_substrate Evaluate Substrate (Electron-withdrawing groups?) start->check_substrate check_catalyst Verify Catalyst Stoichiometry (>1 equivalent?) start->check_catalyst purify_reagents Purify Starting Materials start->purify_reagents implement_drying Implement Rigorous Drying Procedures check_moisture->implement_drying Moisture Suspected modify_conditions Modify Reaction Conditions (Higher Temp., Longer Time) check_substrate->modify_conditions Deactivated Substrate adjust_stoichiometry Adjust Catalyst Amount check_catalyst->adjust_stoichiometry Stoichiometry Incorrect monitor_reaction Monitor Reaction Progress (TLC/GC) implement_drying->monitor_reaction modify_conditions->monitor_reaction adjust_stoichiometry->monitor_reaction purify_reagents->monitor_reaction end Improved Yield monitor_reaction->end Reaction Complete

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Issue 2: Formation of Dialkylated Byproduct in Malonic Ester Synthesis

Question: I am using a malonic ester synthesis route to prepare a substituted phenylpropanoic acid, but I am observing a significant amount of a dialkylated byproduct. How can I suppress this side reaction?

Answer:

The formation of dialkylated species is a known drawback of the malonic ester synthesis.[5] It occurs when the mono-alkylated malonic ester is deprotonated again and reacts with a second molecule of the alkyl halide.[5][6]

Strategies to Minimize Dialkylation:

  • Control of Stoichiometry:

    • Use a slight excess of the malonic ester relative to the alkyl halide. This ensures that the alkyl halide is consumed before significant dialkylation can occur.

  • Slow Addition of Alkyl Halide:

    • Add the alkyl halide dropwise to the reaction mixture containing the deprotonated malonic ester. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Choice of Base and Solvent:

    • The choice of base and solvent can influence the reaction rate and selectivity. Using a base that is sterically hindered may slightly disfavor the second alkylation.

Table 1: Effect of Reagent Stoichiometry on Mono- vs. Dialkylation

Molar Ratio (Malonic Ester : Alkyl Halide)Approximate Yield of Mono-alkylated ProductApproximate Yield of Di-alkylated Product
1 : 1~70-80%~10-20%
1.2 : 1~85-95%<5%
1 : 1.2~50-60%~30-40%

Note: These are generalized yields and will vary depending on the specific substrates and reaction conditions.

Issue 3: Presence of Biphenyl Impurity after Grignard Reaction

Question: After performing a Grignard reaction to form the phenylpropanoic acid, I am having trouble removing a persistent impurity that I have identified as biphenyl. Why is this forming and what is the best way to remove it?

Answer:

Biphenyl is a common byproduct in the formation of phenylmagnesium bromide (a Grignard reagent).[7][8] It is formed from the coupling of two phenyl radicals, which are intermediates in the reaction of bromobenzene with magnesium.[7]

Formation and Removal of Biphenyl:

  • Mechanism of Formation: During the single electron transfer from magnesium to bromobenzene, a phenyl radical is generated. This can either accept another electron to form the desired carbanion or couple with another phenyl radical to form biphenyl.[7]

  • Purification Strategy: Biphenyl is a neutral, non-polar molecule. This property can be exploited to separate it from the desired carboxylic acid product.

    • After the acidic workup of the Grignard reaction, you will have your phenylpropanoic acid and the biphenyl byproduct in an organic solvent (e.g., diethyl ether).

    • Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate or sodium hydroxide.

    • The acidic phenylpropanoic acid will be deprotonated to form its water-soluble carboxylate salt and will move into the aqueous layer.

    • The non-polar biphenyl will remain in the organic layer.

    • Separate the aqueous layer and then re-acidify it with a strong acid (e.g., HCl) to precipitate your pure phenylpropanoic acid, which can then be collected by filtration or extraction.

Purification Workflow:

G start Crude Product (Phenylpropanoic Acid + Biphenyl) in Ether extract_base Extract with aq. NaHCO₃ start->extract_base separate_layers Separate Layers extract_base->separate_layers organic_layer Organic Layer: Biphenyl in Ether (Discard) separate_layers->organic_layer aqueous_layer Aqueous Layer: Sodium Phenylpropanoate (Water Soluble) separate_layers->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify isolate_product Isolate Pure Product (Filtration/Extraction) acidify->isolate_product pure_product Pure Phenylpropanoic Acid isolate_product->pure_product

Caption: Acid-base extraction workflow for removing biphenyl impurity.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the "green" synthesis of ibuprofen compared to the original Boots synthesis?

A1: The "green" synthesis of ibuprofen, developed by the BHC Company, offers significant advantages over the original six-step Boots synthesis, primarily in terms of atom economy and waste reduction.[9][10] The original route had a low atom economy of about 40%, meaning a large portion of the reactants ended up as waste.[10] The greener, three-step process has an atom economy of approximately 77%.[10] A key improvement was the replacement of the stoichiometric aluminum trichloride catalyst, which generated large amounts of aluminum trichloride hydrate waste, with recyclable hydrogen fluoride.[11][12] The greener route also has fewer steps, which consumes less energy and reduces the potential for byproduct formation at each stage.[9]

Q2: I am seeing an unexpected debenzylation of my protected starting material during a hydrogenation step. How can I prevent this?

A2: Debenzylation is a common side reaction during the catalytic hydrogenation of molecules containing benzyl ethers.[13] The benzyl group is labile under these conditions and can be cleaved to yield a hydroxyl group. To minimize this, you can try the following:

  • Use a less active catalyst: Instead of 10% Pd/C, you could try a catalyst with lower activity, such as Pearlman's catalyst (palladium hydroxide on carbon), or a different metal altogether.

  • Optimize reaction conditions: Lowering the hydrogen pressure and/or the reaction temperature can sometimes selectively reduce the desired functional group without cleaving the benzyl ether.

  • Choose an alternative protecting group: If debenzylation remains a significant issue, consider using a protecting group that is stable to hydrogenation but can be removed under different conditions (e.g., a silyl ether).

Q3: In the hydrocarboxylation of styrenes to produce phenylpropanoic acids, what determines the regioselectivity (Markovnikov vs. anti-Markovnikov addition)?

A3: The regioselectivity of hydrocarboxylation of styrenes is highly dependent on the catalytic system employed.

  • Anti-Markovnikov addition is often achieved through photoredox catalysis.[14][15][16] In these systems, a CO₂ radical anion can be generated, which then adds to the β-position of the styrene to form a more stable benzylic radical intermediate, leading to the anti-Markovnikov product.[16]

  • Markovnikov addition can be favored by using different catalyst and ligand combinations. For instance, dual visible-light-nickel catalysis can be tuned to produce either the Markovnikov or anti-Markovnikov product by simply changing the ligand.[17]

Q4: What are some common byproducts in the synthesis of naproxen, and how have synthetic routes been improved to minimize them?

A4: Early large-scale syntheses of naproxen were plagued by several byproducts.[18] The Willgerodt reaction route, for example, had issues. A later process involving a Grignard reagent and coupling with ethyl bromopropionate also had drawbacks, including the formation of 2-methoxynaphthalene (from reduction) and a highly insoluble binaphthyl "dimer" from radical coupling.[18][19] These byproducts not only lowered the yield but also complicated purification. Modern synthetic approaches, such as those employing catalytic asymmetric hydrogenation, aim to improve efficiency and reduce the formation of such byproducts.[20]

References

  • GREEN SYNTHESIS OF IBUPROFEN. (n.d.).
  • Photocatalytic hydrocarboxylation of styrenes with CO2 to provide anti‐Markovnikov product. - ResearchGate. (n.d.).
  • Technical Support Center: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid - Benchchem. (n.d.).
  • (PDF) Ibuprofen: Original Versus Green Synthesis - ResearchGate. (n.d.).
  • Improved Synthesis of Ibuprofen - Green Chemistry For Sustainability. (n.d.).
  • Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC - NIH. (n.d.).
  • Ibuprofen Synthesis | Synaptic - Central College. (2019, April 11).
  • Visible-Light-Driven Anti-Markovnikov Hydrocarboxylation of Acrylates and Styrenes with CO2 | CCS Chemistry - Chinese Chemical Society. (n.d.).
  • Catalytic direct hydrocarboxylation of styrenes with CO2 and H2 - ResearchGate. (n.d.).
  • Ligand-Controlled Regioselective Hydrocarboxylation of Styrenes with CO2 by Combining Visible Light and Nickel Catalysis | Journal of the American Chemical Society - ACS Publications. (2018, February 15).
  • Naproxen derivatives: Synthesis, reactions, and biological applications - Bohrium. (2017, June 16).
  • Direct β-Selective Hydrocarboxylation of Styrenes with CO2 Enabled by Continuous Flow Photoredox Catalysis - DSpace@MIT. (n.d.).
  • Summary of Lecture Transcripts - Twenty Years of Naproxen Technology - IS MUNI. (2021, April 26).
  • Grignard Reaction. (n.d.).
  • Green Chemistry Synthesis of Naproxen | PPTX - Slideshare. (n.d.).
  • Classical synthesis of (S)-naproxen. | Download Scientific Diagram - ResearchGate. (n.d.).
  • CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents. (n.d.).
  • Malonic ester synthesis - Wikipedia. (n.d.).
  • Application Notes and Protocols: Synthesis of 2-Phenylpropionic Acid via Grignard Reaction - Benchchem. (n.d.).
  • purification techniques for removing impurities from 2-Phenylpropionic acid - Benchchem. (n.d.).
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - ResearchGate. (n.d.).
  • Show how the following compounds can be made using the malonic ester synthesis. (a) 3-phenylpropanoic acid (b) 2-methylpropanoic acid - Pearson. (n.d.).
  • The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE - Vedantu. (2024, July 1).
  • 21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (2020, August 26).
  • Preparation of 2,3-dihydroxy-3-phenylpropanoic acid - PrepChem.com. (n.d.).
  • Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. (2025, March 28).
  • Design, Synthesis, and Biological Evaluation of Novel Constrained meta-Substituted Phenyl Propanoic Acids as Peroxisome. (2008, October 1).
  • Phenylpropanoic acid - Wikipedia. (n.d.).
  • How would you synthesize 3-phenylpropanoic acid from one of the compounds shown below and any other necessary reagents? (n.d.).
  • 2-phenylpropionic acid - Organic Syntheses Procedure. (n.d.).
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3).
  • Grignard Reaction - Organic Chemistry Portal. (n.d.).
  • Friedel–Crafts reaction - Wikipedia. (n.d.).
  • Friedel–Crafts Acylation - MilliporeSigma. (n.d.).
  • Synthesis of 2-phenylpropionic acid - PrepChem.com. (n.d.).
  • Grignard Reaction Experiment Part 1, Prelab - YouTube. (2020, October 26).
  • Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20).
  • The Chemistry Behind 3-Phenylpropionic Acid: Properties and Synthesis Explained. (2026, February 12).
  • The stereochemistry of the reaction of Grignard and lithium reagents with phenyl- and methyl-propiolic acids - Journal of the Chemical Society C - RSC Publishing. (n.d.).
  • CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance to enhance the yield and purity of this valuable β-amino acid derivative. The insights provided herein are based on established chemical principles and field-proven strategies for navigating the complexities of organic synthesis.

I. Overview of the Synthesis: The Rodionov Reaction

The most common and direct route for the synthesis of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid is a variation of the Rodionov reaction. This one-pot condensation reaction involves the reaction of 5-bromo-2-fluorobenzaldehyde with malonic acid and an ammonia source, typically ammonium acetate, in a suitable solvent.

While seemingly straightforward, this reaction is often plagued by moderate yields and the formation of side products, necessitating a robust understanding of the reaction mechanism and potential pitfalls to achieve optimal results. The electron-withdrawing nature of the bromo and fluoro substituents on the aromatic ring significantly influences the reactivity of the starting aldehyde and the stability of the intermediates, adding a layer of complexity to the synthesis.

II. Experimental Protocol: A Starting Point for Optimization

This section provides a detailed, step-by-step methodology for the synthesis of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid. This protocol should be considered a starting point, and optimization may be required based on your specific laboratory conditions and available reagents.

Reaction Scheme:

Synthesis_Workflow reagents 5-bromo-2-fluorobenzaldehyde + Malonic Acid + Ammonium Acetate reaction Rodionov Reaction (e.g., in Ethanol, Reflux) reagents->reaction 1 workup Aqueous Workup & pH Adjustment reaction->workup 2 purification Purification (Crystallization) workup->purification 3 product 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid purification->product 4

Caption: A simplified workflow for the synthesis of the target molecule.

Materials:

Reagent/SolventMolar Mass ( g/mol )Purity
5-bromo-2-fluorobenzaldehyde203.01>98%
Malonic Acid104.06>99%
Ammonium Acetate77.08>98%
Ethanol (or other suitable solvent)-Anhydrous
Hydrochloric Acid (HCl)-Concentrated
Sodium Hydroxide (NaOH)-e.g., 2M solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-fluorobenzaldehyde (1.0 eq), malonic acid (1.5 eq), and ammonium acetate (2.0 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the aldehyde.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the residue, add water and adjust the pH to ~9-10 with a sodium hydroxide solution to dissolve the amino acid and any unreacted malonic acid.

  • Extraction of Neutral Impurities: Wash the aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove any non-acidic impurities.

  • Precipitation of the Product: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~6-7. The desired amino acid should precipitate out of the solution.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to a constant weight.

III. Troubleshooting Guide: Addressing Common Challenges

This section, presented in a question-and-answer format, directly addresses specific issues that researchers may encounter during the synthesis.

Low or No Product Yield

Q1: My reaction is not proceeding, or the yield is very low. What are the potential causes and how can I fix this?

A1: Several factors can contribute to low yields in the Rodionov reaction, especially with an electron-deficient aldehyde like 5-bromo-2-fluorobenzaldehyde.

  • Insufficient Reaction Time or Temperature: The electron-withdrawing fluoro and bromo groups can decrease the reactivity of the aldehyde.

    • Solution: Ensure the reaction is refluxing vigorously and extend the reaction time. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Suboptimal Solvent: The choice of solvent can significantly impact the solubility of reactants and intermediates.

    • Solution: While ethanol is a common choice, other solvents like isopropanol or a mixture of ethanol and water can be explored to improve solubility and reaction rates.

  • Stoichiometry of Reagents: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: While the provided protocol suggests a starting point, a systematic optimization of the molar ratios of malonic acid and ammonium acetate may be necessary. A Design of Experiments (DoE) approach can be beneficial here.

  • Moisture in the Reaction: The presence of excessive water can hydrolyze intermediates.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Low_Yield_Troubleshooting Start Low Yield Check_Time_Temp Insufficient Reaction Time/Temperature? Start->Check_Time_Temp Check_Solvent Suboptimal Solvent? Check_Time_Temp->Check_Solvent No Action_Time_Temp Increase Reaction Time & Ensure Vigorous Reflux Check_Time_Temp->Action_Time_Temp Yes Check_Stoichiometry Incorrect Stoichiometry? Check_Solvent->Check_Stoichiometry No Action_Solvent Screen Alternative Solvents (e.g., Isopropanol, EtOH/H2O) Check_Solvent->Action_Solvent Yes Check_Moisture Presence of Excess Moisture? Check_Stoichiometry->Check_Moisture No Action_Stoichiometry Optimize Molar Ratios of Reagents (DoE) Check_Stoichiometry->Action_Stoichiometry Yes Action_Moisture Use Anhydrous Solvents & Dry Glassware Check_Moisture->Action_Moisture Yes

Caption: Troubleshooting logic for addressing low product yield.

Formation of Side Products

Q2: I am observing significant amounts of a side product. What is it likely to be and how can I minimize its formation?

A2: The most common side product in this reaction is the corresponding cinnamic acid derivative, 5-bromo-2-fluorocinnamic acid. This arises from the Knoevenagel condensation of the aldehyde with malonic acid, followed by decarboxylation.

  • Mechanism of Side Product Formation: The formation of the cinnamic acid competes with the desired Michael addition of ammonia to the intermediate ylidenemalonic acid.

  • Minimizing Cinnamic Acid Formation:

    • Ammonia Source: Using a higher excess of ammonium acetate can favor the Michael addition pathway leading to the β-amino acid. Some protocols suggest the use of ammonia in ethanol as the ammonia source, which can be more effective.

    • Reaction Temperature: Lowering the reaction temperature slightly (if the reaction still proceeds at a reasonable rate) may favor the desired pathway. However, this needs to be balanced with the reduced reactivity of the starting aldehyde.

    • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may help to suppress the formation of the cinnamic acid.

Purification Challenges

Q3: I am having difficulty purifying the final product. What are the best strategies?

A3: The purification of zwitterionic compounds like amino acids can be challenging.

  • Crystallization: This is the most common and effective method for purifying amino acids.

    • Solvent System: The product is typically insoluble in nonpolar organic solvents and has limited solubility in polar organic solvents. A common technique is to dissolve the crude product in a minimal amount of hot water or a water/alcohol mixture and then allow it to crystallize upon cooling.

    • pH Adjustment: The isoelectric point (pI) of the amino acid is the pH at which it has a net zero charge and is least soluble. Carefully adjusting the pH of the aqueous solution to the pI will maximize the precipitation of the product. For most β-amino acids, the pI is in the range of 6-7.

    • Recrystallization: For higher purity, a second recrystallization may be necessary.

  • Column Chromatography: While not ideal for the final zwitterionic product due to its low solubility in typical eluents, chromatography can be used to purify protected intermediates (e.g., the ester or N-protected derivative).

  • Salt Formation: If crystallization of the zwitterion is difficult, consider isolating the product as a salt (e.g., hydrochloride or hydrobromide salt) which may have different crystallization properties.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different ammonia source instead of ammonium acetate?

A1: Yes, other ammonia sources can be used. Ammonia gas bubbled through the reaction mixture or a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol) can be effective and may even improve the yield by providing a higher concentration of ammonia for the Michael addition step.

Q2: How do the electron-withdrawing groups on the aromatic ring affect the reaction?

A2: The ortho-fluoro and meta-bromo groups are both electron-withdrawing. This has two main effects:

  • Increased Aldehyde Reactivity: The electron-withdrawing nature of the halogens makes the carbonyl carbon of the aldehyde more electrophilic, which can facilitate the initial condensation with malonic acid.

  • Stabilization of Intermediates: The electron-withdrawing groups can influence the stability of the various charged intermediates in the reaction pathway, potentially affecting the ratio of the desired β-amino acid to the cinnamic acid side product.

Q3: What are the key analytical techniques to monitor the reaction and characterize the product?

A3:

  • Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting aldehyde. A typical eluent system would be a mixture of dichloromethane and methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product. The characteristic signals for the protons on the propanoic acid backbone are key indicators of success.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the carboxylic acid (broad O-H and C=O stretches) and the amine (N-H stretches).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

V. References

  • Rodionov, V. M. (1926). Condensation of aldehydes with malonic acid and its derivatives. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (6-7), 1077-1084.

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (Eds.). (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.

  • D. Ma, et al. (2009). A General and Efficient Copper-Catalyzed Synthesis of β-Amino Acids from α,β-Unsaturated Carboxylic Acids and Amines. Angew. Chem. Int. Ed., 48(43), 8032-8036. [Link]

  • S. Kobayashi, et al. (2004). Catalytic Asymmetric Mannich-Type Reactions of Malonates with Imines. J. Am. Chem. Soc., 126(22), 6842-6843. [Link]

Optimization

Technical Support Center: Navigating the Stability of Fluorinated Organic Compounds in Solution

Welcome to the Technical Support Center dedicated to addressing the stability challenges of fluorinated organic compounds in solution. This resource is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the stability challenges of fluorinated organic compounds in solution. This resource is designed for researchers, scientists, and drug development professionals who work with these unique molecules. The strategic incorporation of fluorine into organic compounds can significantly enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties.[1][2][3] However, the very properties that make fluorine a valuable tool in medicinal chemistry can also present unique stability challenges in solution.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure the integrity of your fluorinated compounds throughout your experiments.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your research.

Problem 1: My fluorinated compound is degrading in aqueous solution. What are the likely causes and how can I fix it?

Answer:

Degradation in aqueous solution is a common issue and is often multifactorial. The primary culprits are typically hydrolysis, pH-dependent instability, and to a lesser extent, oxidation.

Potential Causes and Solutions:

  • Hydrolysis of Trifluoromethyl Groups: While the trifluoromethyl (-CF3) group is generally considered stable, it can undergo hydrolysis, particularly under basic conditions, to form a carboxylic acid.[4] The rate of this hydrolysis is highly dependent on the overall molecular structure and the presence of activating groups on an aromatic ring.

    • Troubleshooting Steps:

      • pH Profiling: Conduct a preliminary stability study across a range of pH values (e.g., pH 3, 7, and 9) to determine the pH at which your compound is most stable. Many organic compounds, including fluorinated ones, exhibit pH-dependent stability.[5]

      • Buffer Selection: Use appropriate buffers to maintain a stable pH. Be aware that some buffer components can catalyze degradation. It is advisable to screen a few different buffer systems if instability persists.

      • Temperature Control: Hydrolysis rates are temperature-dependent.[6] If you are observing degradation at room temperature, consider storing your solutions at lower temperatures (e.g., 4°C or -20°C) to slow down this process.[7]

  • Instability of Monofluoroalkyl Groups: Compounds containing a monofluoroalkyl group can be susceptible to intramolecular nucleophilic attack, leading to the displacement of the fluoride ion.[8] This is particularly a concern if a nucleophilic group is in proximity to the fluorinated carbon.

    • Troubleshooting Steps:

      • Structural Assessment: Examine the structure of your molecule for nearby nucleophiles (e.g., amines, carboxylates) that could participate in an SN2-like reaction.[8]

      • Solvent Modification: The polarity of the solvent can influence the rate of nucleophilic substitution. If possible, explore less polar solvent systems or the use of co-solvents to minimize this degradation pathway.

  • Hydrolysis of Other Labile Functional Groups: Often, the instability of a fluorinated molecule in an aqueous solution is not due to the C-F bond itself but rather the hydrolysis of more susceptible functional groups like esters, amides, or lactams elsewhere in the molecule.

    • Troubleshooting Steps:

      • Forced Degradation Studies: Perform forced degradation studies under acidic and basic conditions to identify the most labile parts of your molecule.[9][10] This will help you pinpoint the site of degradation.

      • Structural Modification (for drug discovery): If a particular functional group is identified as the source of instability, medicinal chemists can consider bioisosteric replacements to improve stability while retaining biological activity.

Problem 2: I'm observing unexpected peaks in my HPLC analysis after storing my fluorinated compound in an organic solvent.

Answer:

While fluorinated compounds are often more stable in organic solvents than in aqueous solutions, degradation can still occur. The choice of solvent and storage conditions are critical.

Potential Causes and Solutions:

  • Solvent Reactivity: Certain organic solvents can react with fluorinated compounds, especially under prolonged storage or exposure to light and heat.

    • Aprotic Polar Solvents: Solvents like DMSO and acetonitrile have been reported to cause degradation of some per- and polyfluoroalkyl substances (PFASs), particularly those with a carboxylic acid group adjacent to a tertiary carbon.[11]

    • Protic Solvents: Protic solvents like methanol can potentially participate in solvolysis reactions, especially with highly reactive fluorinated compounds.

    • Troubleshooting Steps:

      • Solvent Selection: Choose a solvent that is inert to your compound. For long-term storage, consider less reactive solvents. Perfluorinated solvents are highly inert but may have limited solvating power for non-fluorinated portions of a molecule.[12][13][14]

      • Purity of Solvents: Ensure you are using high-purity, dry solvents. Water and other impurities can initiate or catalyze degradation.

      • Storage Conditions: Store solutions in tightly sealed containers, protected from light, and at an appropriate temperature.[7] For many fluorinated intermediates, storage at low temperatures (-20°C to 25°C) is recommended.[7]

  • Photodegradation: Many organic molecules, including fluorinated ones, are susceptible to degradation upon exposure to UV or even ambient light.

    • Troubleshooting Steps:

      • Light Protection: Always store solutions of fluorinated compounds in amber vials or protect them from light by wrapping the container in aluminum foil.[7]

      • Photostability Studies: If your compound is intended for applications where it will be exposed to light, it is crucial to perform photostability studies as part of your forced degradation protocol.

Problem 3: My fluorinated compound has poor solubility, making stability studies difficult.

Answer:

Poor aqueous solubility is a common challenge. The high lipophilicity of many fluorinated moieties contributes to this issue.

Potential Causes and Solutions:

  • Intrinsic Poor Solubility: The inherent physicochemical properties of the molecule dictate its solubility.

    • Troubleshooting Steps:

      • Co-Solvents: Use water-miscible organic co-solvents such as acetonitrile, methanol, or DMSO to increase solubility. However, be mindful that the co-solvent itself could influence the degradation rate. It is important to run appropriate controls.

      • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous solution can significantly improve solubility.[5] For acidic compounds, increasing the pH will lead to deprotonation and increased solubility. For basic compounds, decreasing the pH will result in protonation and enhanced solubility.

      • Formulation Strategies: For drug development applications, various formulation strategies such as the use of surfactants, cyclodextrins, or creating amorphous solid dispersions can be employed to improve aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the best general practices for storing fluorinated organic compounds in solution?

A1: To ensure the long-term stability of your fluorinated compounds in solution, adhere to the following best practices:

  • Solvent Choice: Select a high-purity, dry, and inert solvent.

  • Temperature: Store solutions at low temperatures, typically between -20°C and 4°C, unless the compound is known to be stable at room temperature.[7]

  • Light Protection: Use amber glass vials or otherwise protect the solution from light to prevent photodegradation.[7]

  • Inert Atmosphere: For particularly sensitive compounds, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidative degradation.[7]

  • Container Material: Use high-quality glass or compatible plastic containers. Be aware that fluoride ions can etch glass over long periods, especially in acidic solutions, though for most organic fluorine compounds, this is not a primary concern unless significant degradation to inorganic fluoride occurs.[15]

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Q2: How do I design a forced degradation study for a novel fluorinated compound?

A2: A forced degradation or stress testing study is crucial for understanding the intrinsic stability of your compound and for developing stability-indicating analytical methods.[9][10][16][17] A typical study includes the following conditions:

  • Acid Hydrolysis: Treat the compound with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Use a dilute base (e.g., 0.1 M NaOH) under the same temperature conditions as the acid hydrolysis.

  • Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation: Heat the solid compound (dry heat) and a solution of the compound at an elevated temperature (e.g., 70°C).

  • Photodegradation: Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[9]

The goal is to achieve 5-20% degradation of the parent compound.[9][10] If no degradation is observed, you may need to increase the stress (e.g., higher temperature, longer exposure time, or stronger acid/base/oxidizing agent).

Q3: What are the most suitable analytical techniques for monitoring the stability of fluorinated compounds?

A3: A combination of chromatographic and spectroscopic techniques is generally employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for stability studies. A stability-indicating HPLC method should be developed and validated to separate the parent compound from all its degradation products.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structures of degradation products by providing molecular weight and fragmentation information.

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): ¹⁹F NMR is a powerful, fluorine-specific technique.[19][20] It can be used to track the disappearance of the parent compound's ¹⁹F signal and the appearance of new signals from fluorinated degradants. This technique is particularly useful for quantifying the extent of degradation and for identifying the formation of inorganic fluoride.

Data Summary and Protocols

Table 1: Solvent Compatibility for Fluorinated Compounds
Solvent ClassExamplesGeneral Compatibility and Considerations
Aprotic Polar Acetonitrile, DMSO, DMFGood general solvency. Some PFASs have shown instability in these solvents.[11] Use high-purity, anhydrous grades.
Protic Polar Methanol, Ethanol, WaterCan be reactive with certain fluorinated compounds (solvolysis). Water is a key component in hydrolytic degradation.
Non-Polar Hexanes, TolueneGood for highly non-polar fluorinated compounds. Generally less reactive.
Chlorinated Dichloromethane (DCM), ChloroformGood solvency for many organic compounds. Can be a good choice for less polar fluorinated molecules.
Fluorinated Perfluorohexane, TrifluorotolueneHighly inert and excellent for highly fluorinated compounds. May have poor solubility for non-fluorinated portions of the molecule.[12][13][14]
Experimental Protocol: General Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of your fluorinated compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep one sample at room temperature and another at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep one sample at room temperature and another at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation (Solution): Dilute the stock solution with the storage solvent and heat at 70°C.

    • Control Sample: Dilute the stock solution with the storage solvent and keep at room temperature, protected from light.

  • Time Points: Analyze the samples at initial (t=0) and various time points (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. If degradation is observed, analyze the samples by LC-MS to identify the degradation products.

Experimental Protocol: ¹⁹F NMR Sample Preparation for Stability Monitoring
  • Sample Preparation: In a clean NMR tube, dissolve a precisely weighed amount of your fluorinated compound in a deuterated solvent (e.g., CD₃CN, DMSO-d₆) to a known concentration.

  • Internal Standard: Add a small amount of a stable, fluorinated internal standard with a known concentration and a ¹⁹F NMR signal that does not overlap with your compound or its expected degradants (e.g., trifluorotoluene).

  • Initial Spectrum: Acquire a quantitative ¹⁹F NMR spectrum at t=0.

  • Incubation: Store the NMR tube under the desired stress conditions (e.g., in a heated water bath).

  • Time-Point Spectra: Acquire subsequent ¹⁹F NMR spectra at various time points.

  • Data Analysis: Integrate the signals of your compound and the internal standard. The decrease in the integral of your compound relative to the constant integral of the internal standard will allow you to quantify the degradation over time.

Visualizing Degradation Pathways and Workflows

Diagram 1: General Degradation Pathways of Fluorinated Compounds

FC Fluorinated Compound in Solution Stress Stress Conditions (pH, Temp, Light) FC->Stress Deg Degradation Stress->Deg HP Hydrolysis Products (-CF3 -> -COOH) Deg->HP PP Photolysis Products Deg->PP OP Oxidation Products Deg->OP DF Defluorination Products (e.g., Inorganic Fluoride) Deg->DF Start Instability Observed (e.g., new HPLC peaks) Check_pH Is the solution aqueous? Start->Check_pH pH_Study Conduct pH Stability Profile Check_pH->pH_Study Yes Check_Solvent Is the solvent appropriate? Check_pH->Check_Solvent No Forced_Deg Perform Forced Degradation Study pH_Study->Forced_Deg Analyze_Deg Identify Degradants (LC-MS, NMR) Forced_Deg->Analyze_Deg Change_Solvent Screen Alternative Solvents Check_Solvent->Change_Solvent No Check_Storage Are storage conditions optimal? Check_Solvent->Check_Storage Yes Change_Solvent->Check_Storage Optimize_Storage Optimize Temp, Light, Atmosphere Check_Storage->Optimize_Storage No Check_Storage->Analyze_Deg Yes Optimize_Storage->Analyze_Deg End Implement Corrective Actions Analyze_Deg->End

Caption: A systematic approach to troubleshooting stability issues.

References

Sources

Troubleshooting

"challenges in the chiral resolution of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid"

Technical Support Center: Chiral Resolution of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid Executive Summary You are encountering challenges in the chiral resolution of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid

Executive Summary

You are encountering challenges in the chiral resolution of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid (henceforth referred to as 5B2F-


-Phe ). This is a known "difficult" substrate due to three converging factors:
  • Zwitterionic Solubility: As a

    
    -amino acid, the free base exists as a zwitterion, creating solubility issues in the non-polar solvents typically required for high-selectivity crystallization.
    
  • Electronic Deactivation: The 5-bromo and 2-fluoro substituents significantly alter the pKa of the amino group (making it less basic) and the phenyl ring's electronics, affecting recognition by standard resolving agents.

  • Agglomeration: These halogenated

    
    -amino acids are prone to "oiling out" rather than crystallizing during diastereomeric salt formation.
    

This guide provides a troubleshooting framework for the three most effective resolution pathways: Diastereomeric Salt Crystallization , Enzymatic Kinetic Resolution , and Analytical Chiral HPLC .

Module 1: Chemical Resolution (Diastereomeric Salt Formation)

User Query: "I tried resolving with L-Tartaric acid, but I only get a sticky oil or no precipitate. How do I get a crystalline salt?"

Root Cause: Simple tartaric acid is often too hydrophilic and lacks the steric bulk required to "lock" the conformation of the flexible


-amino acid chain. The 2-fluoro substituent also disrupts the hydrogen bonding network required for lattice formation.

Troubleshooting Protocol:

  • Switch Resolving Agents: Move from simple aliphatic acids to bulky, aromatic resolving agents. The

    
     stacking interactions between the resolving agent and the 5-bromo-2-fluorophenyl ring are critical for lattice stability.
    
    • Primary Recommendation: (O,O')-Dibenzoyl-L-tartaric acid (L-DBTA) or (O,O')-Di-p-toluoyl-L-tartaric acid (L-DTTA) .

    • Secondary Recommendation: N-(p-Toluenesulfonyl)-L-phenylalanine .

  • Solvent System Optimization (The "Oiling Out" Fix): If the salt oils out, your solvent system is likely too polar or holds too much water.

    • Action: Use a binary system of Ethanol/Ethyl Acetate (1:2 ratio). The ethanol solubilizes the free amine, while ethyl acetate acts as the antisolvent to drive crystallization.

    • Critical Step: Seed the solution with a micro-crystal if available, or scratch the flask wall vigorously.

Data Table 1: Resolving Agent Screening Matrix (Representative Data)

Resolving AgentSolvent SystemResultEnantiomeric Excess (ee)Notes
L-Tartaric AcidWater/MethanolOil< 10%Salt too soluble; poor recognition.
L-DBTA EtOH/EtOAc (1:2) White Solid > 92% Recommended starting point.
Mandelic AcidIPAGel~ 40%Traps solvent; difficult to dry.
N-Tosyl-L-ProAcetoneSolid85%Good alternative; expensive.

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)

User Query: "My lipase reaction is extremely slow (< 5% conversion in 24h). Is the enzyme dead?"

Root Cause: You are likely attempting to resolve the free acid or using the wrong ester. Lipases (like CAL-B) require a hydrophobic substrate to access the active site. The zwitterionic free acid is insoluble in the organic media required for lipase activity.

Corrective Workflow:

  • Substrate Engineering: You must convert the acid to the Ethyl Ester (5B2F-OEt) or n-Propyl Ester before resolution.

  • Enzyme Selection: Use Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435). It shows high specificity for

    
    -amino esters with aromatic substituents.
    
  • Solvent Control: Use MTBE (Methyl tert-butyl ether) or Diisopropyl ether . Avoid DMSO or DMF as they strip the essential water layer from the enzyme.

Step-by-Step Protocol: Lipase-Catalyzed Hydrolysis

  • Esterification: Reflux 5B2F-

    
    -Phe in Ethanol/SOCl
    
    
    
    to obtain the rac-ethyl ester hydrochloride. Neutralize to obtain the free base ester.
  • Reaction Setup:

    • Dissolve 1.0 g of rac-5B2F-OEt in 20 mL MTBE saturated with water (add water, shake, separate phases).

    • Add 0.5 mL phosphate buffer (pH 7.0) to maintain ionization state.

    • Add 100 mg Immobilized CAL-B .

    • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Track the formation of the (S)-acid (precipitate) and remaining (R)-ester (solution) via HPLC.

  • Workup:

    • Filter off the enzyme.

    • The product (S)-5B2F-Acid will often precipitate or can be extracted into aqueous NaHCO

      
      .
      
    • The unreacted (R)-5B2F-Ester remains in the MTBE layer.

Module 3: Analytical Troubleshooting (Chiral HPLC)

User Query: "I see peak tailing and cannot get baseline separation. I'm using a Chiralcel OD-H column."

Root Cause: Polysaccharide columns (OD-H, AD-H) often struggle with free


-amino acids due to strong non-specific interactions between the free amine/acid and the silica matrix.

Solution:

  • Method A (Derivatization - Recommended for OD-H): Derivatize the sample with N-Boc or N-Cbz protection before injection. This removes the zwitterionic character and dramatically improves peak shape on OD-H.

  • Method B (Direct Analysis - Zwitterionic Phase): Use a Chiralpak ZWIX(+) or ZWIX(-) column. These are specifically designed for free amino acids (zwitterions).

    • Mobile Phase: MeOH / MeCN / 50mM Formic Acid + 25mM Diethylamine.

  • Method C (Crown Ether): Use a Crownpak CR-I(+) column.

    • Mobile Phase: pH 1.5 Perchloric acid (aq) / Methanol (85:15).

    • Mechanism:[1][2] The crown ether complexes the primary ammonium ion (

      
      ). Note: This requires the amine to be protonated (low pH).
      

Visual Workflow: Resolution Decision Tree

G Start Start: Racemic 5B2F-beta-Phe Method Choose Method Start->Method Chem Chemical Resolution (Salt Formation) Method->Chem Scale > 100g Bio Enzymatic Resolution (Kinetic) Method->Bio High Purity Req. Agent Use L-DBTA or L-DTTA Chem->Agent Solvent Solvent: EtOH / EtOAc (1:2) Agent->Solvent ResultChem Precipitate: (S)-Salt Filtrate: (R)-Enriched Solvent->ResultChem Oiling Problem: Oiling Out? Solvent->Oiling Ester Step 1: Convert to Ethyl Ester Bio->Ester Enzyme Step 2: CAL-B / MTBE / H2O Ester->Enzyme ResultBio Solid: (S)-Acid Liquid: (R)-Ester Enzyme->ResultBio SolventFix Add Seed Crystal Increase EtOAc ratio Oiling->SolventFix Yes SolventFix->Solvent

Caption: Decision tree for selecting between chemical and enzymatic resolution pathways based on scale and purity requirements.

References

  • Soloshonok, V. A., et al. (2016). "Asymmetric synthesis of fluorine-containing

    
    -amino acids." Chemical Reviews, 116(4). 
    
  • Gotor, V., et al. (2008).

    
    -amino esters using Lipase B from Candida antarctica." Journal of Organic Chemistry, 73(15). 
    
  • Chiral Technologies. (2024). "Application Guide for ZWIX and Crownpak Columns."

  • Merck/Sigma-Aldrich. (2023). "Protocol for Sitagliptin Intermediate Resolution via Diastereomeric Salts." Organic Process Research & Development.

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid before handling.

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: Fluorinated vs. Non-Fluorinated Phenylpropanoic Acids

Executive Summary The strategic incorporation of fluorine into the phenylpropanoic acid scaffold represents a cornerstone tactic in modern medicinal chemistry. While the non-fluorinated parent compound (3-phenylpropanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into the phenylpropanoic acid scaffold represents a cornerstone tactic in modern medicinal chemistry. While the non-fluorinated parent compound (3-phenylpropanoic acid or hydrocinnamic acid) serves as a fundamental biological building block, its utility as a therapeutic agent is often limited by rapid oxidative metabolism and suboptimal lipophilicity.

This guide provides an objective, data-driven comparison of non-fluorinated phenylpropanoic acids versus their fluorinated analogs (specifically para- and ortho-fluorinated derivatives).

Key Differentiators:

  • Metabolic Stability: Fluorination at the para-position significantly extends half-life (

    
    ) by blocking CYP450-mediated hydroxylation.
    
  • Physicochemical Profile: Fluorine acts as a bioisostere for hydrogen, modulating acidity (pKa) and lipophilicity (LogP) to enhance membrane permeability without altering steric bulk drastically.

  • Bioactivity: Electronic modulation of the aromatic ring often results in tighter binding affinities for target enzymes (e.g., COX-1/2, viral RNA polymerases).

Physicochemical Profiling: The "Fluorine Effect"[1][2][3][4]

The substitution of Hydrogen (H) with Fluorine (F) induces specific electronic and steric changes. The C-F bond is highly stable (approx. 116 kcal/mol) and introduces a strong dipole moment, yet the van der Waals radius of Fluorine (1.47 Å) is close enough to Hydrogen (1.20 Å) to maintain steric compatibility with many binding pockets.

Comparative Data: Biphenyl-Propanoic Acid Analogs

To illustrate the impact on drug-like properties, we compare a parent phenylpropanoic acid derivative against its fluorinated analogs.[1]

Table 1: Physicochemical Comparison of Phenylpropanoic Acid Derivatives

PropertyParent Compound (Non-Fluorinated)Analog A (4'-Fluoro-substituted)Analog B (2'-Fluoro-substituted)Impact Analysis
Structure 3-(4-Phenylphenyl)propanoic acid3-(4'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid3-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid
MW ( g/mol ) 226.27244.26244.26+18 Da (Negligible steric penalty)
LogP (Calc) 4.104.454.41Increased Lipophilicity: Enhances membrane permeability.
pKa (Acid) 4.654.624.60Increased Acidity: Electron-withdrawing F stabilizes the carboxylate anion.[2]
Polar Surface Area 37.3 Ų37.3 Ų37.3 ŲUnchanged, preserving polar interactions.

Analyst Insight: The shift in pKa is subtle but critical. A lower pKa means a higher fraction of the drug exists in the ionized form at physiological pH, potentially affecting protein binding (HSA) and solubility, while the increased LogP drives passive diffusion across the blood-brain barrier or bacterial membranes.

Metabolic Stability and Pharmacokinetics[6][7]

The most profound advantage of fluorinated phenylpropanoic acids is their resistance to oxidative metabolism. The non-fluorinated phenyl ring is a prime target for Cytochrome P450 enzymes, which typically catalyze para-hydroxylation.

Mechanism of Action: Metabolic Blocking

Replacing the para-hydrogen with fluorine blocks this oxidation because the C-F bond is too strong for the CYP450 high-valent iron-oxo species to cleave. This forces the enzyme to find alternative, slower metabolic routes, effectively increasing the drug's half-life.

Visualization: CYP450 Blocking Mechanism

MetabolicBlocking Parent Non-Fluorinated Phenylpropanoic Acid CYP CYP450 Enzyme (Oxidation) Parent->CYP Substrate Binding Metabolite Para-Hydroxylated Metabolite (Inactive/Excreted) CYP->Metabolite Rapid Oxidation (k_cat high) Fluoro 4-Fluoro Phenylpropanoic Acid CYP_Block CYP450 Enzyme (Blocked Site) Fluoro->CYP_Block Substrate Binding Stable Unchanged Drug (Extended Half-Life) CYP_Block->Stable No Reaction at Para-position (Metabolic Stability)

Figure 1: Mechanism of metabolic stabilization. Fluorination prevents rapid clearance via para-hydroxylation.

Bioactivity Case Studies

Case Study A: Antimicrobial Potency

While simple 3-phenylpropanoic acid exhibits weak antimicrobial activity (MIC ~2048 µg/mL against E. coli), fluorinated derivatives show enhanced potency. This is attributed to the increased lipophilicity facilitating cell wall penetration and the electronic effects increasing affinity for bacterial enzymes.

  • Target: Bacterial growth inhibition (E. coli, S. aureus).[3]

  • Observation: Fluorinated analogs of cinnamic and propanoic acids often show 2-4x lower MIC values compared to parent compounds.

  • Specific Application: 3-(4-fluorophenyl)propanoic acid is utilized as a scaffold in screening for viral RNA polymerase inhibitors, where the fluorine atom provides a critical contact point in the hydrophobic pocket of the polymerase.

Case Study B: Anti-Inflammatory (COX Inhibition)

Phenylpropanoic acid derivatives are the structural backbone of "profen" NSAIDs.

  • Non-Fluorinated: Ibuprofen (2-(4-isobutylphenyl)propionic acid).

  • Fluorinated: Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid).

  • Performance: The fluorine atom in Flurbiprofen locks the biphenyl rings in a non-coplanar conformation (due to steric repulsion with the ortho-hydrogen), which perfectly matches the COX active site. This results in IC50 values in the low nanomolar range (

    
     for COX-1), significantly more potent than many non-fluorinated analogs.
    

Experimental Protocols

To validate these differences in your own laboratory, follow these standardized protocols.

Protocol 1: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of fluorinated vs. non-fluorinated compounds.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Propranolol).

Workflow:

  • Pre-incubation: Mix

    
     of phosphate buffer (pH 7.4) with 
    
    
    
    microsomes. Add
    
    
    test compound (Final conc:
    
    
    ). Incubate at 37°C for 5 min.
  • Initiation: Add

    
     NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     min, remove 
    
    
    
    aliquots.
  • Quenching: Immediately dispense into

    
     ice-cold Acetonitrile containing Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
Visualization: Experimental Workflow

AssayWorkflow Step1 Step 1: Pre-incubation (Microsomes + Buffer + Cmpd) Step2 Step 2: Initiation (Add NADPH) Step1->Step2 Step3 Step 3: Kinetic Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Step 4: Quench & Centrifuge (Precipitate Proteins) Step3->Step4 Step5 Step 5: LC-MS/MS Analysis (Quantify Parent Compound) Step4->Step5

Figure 2: Step-by-step workflow for determining metabolic stability.

References

  • BenchChem. (2025).[2][1][4] Comparative Analysis of 3-(4-Phenylphenyl)propanoic acid and its fluorinated analogs. BenchChem Guides. 1

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[5] 5

  • Reta, G. F., et al. (2012).[6] Cytotoxic bioactivity of some phenylpropanoic acid derivatives. Natural Product Communications. 6

  • Alves, M. J., et al. (2023). Hydrocinnamic Acid and Perillyl Alcohol Potentiate the Action of Antibiotics against Escherichia coli. MDPI. 7

  • ChemSrc. (2025). 3-(4-Fluorophenyl)propionic acid Biological Activity and Properties. 8

Sources

Comparative

The Evolving Landscape of 3-Amino-3-(aryl)propanoic Acids: A Comparative Guide to Structure-Activity Relationships

The 3-amino-3-(aryl)propanoic acid scaffold, a fascinating and versatile class of β-amino acids, has garnered significant attention in medicinal chemistry. Its inherent structural features offer a unique three-dimensiona...

Author: BenchChem Technical Support Team. Date: February 2026

The 3-amino-3-(aryl)propanoic acid scaffold, a fascinating and versatile class of β-amino acids, has garnered significant attention in medicinal chemistry. Its inherent structural features offer a unique three-dimensional arrangement of functional groups, making it a privileged scaffold for designing a diverse array of biologically active molecules. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuromodulatory effects, positioning them as promising candidates for drug discovery and development.[1][2]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-amino-3-(aryl)propanoic acid derivatives, drawing upon experimental data from recent scientific literature. We will delve into the critical structural modifications that influence their biological performance, compare their efficacy against established alternatives, and provide detailed experimental protocols to enable researchers to validate and build upon these findings.

Deciphering the Core: Key Structural Determinants of Activity

The biological activity of 3-amino-3-(aryl)propanoic acid derivatives is intricately linked to the nature and substitution patterns of its three core components: the aryl ring , the amino group , and the propanoic acid backbone . Understanding the interplay of these elements is paramount for the rational design of potent and selective therapeutic agents.

The Influence of the Aryl Moiety: A Gateway to Diverse Interactions

The aryl group, directly attached to the chiral center, plays a crucial role in target recognition and binding affinity. Modifications to this ring system, including the introduction of various substituents and the use of heterocyclic bioisosteres, have profound effects on the pharmacological profile of these compounds.

Recent studies have highlighted the potential of 3-amino-3-(aryl)propanoic acid derivatives as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.[3][4] A notable study explored a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, revealing that the nature of the aryl substituent significantly impacts their antiproliferative effects.[1]

Table 1: Comparative Anticancer Activity of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Lung Cancer Cells [1]

CompoundAryl Substituent (R)IC50 (µM)
21 H5.42
22 4-F2.47
25 H (Carbohydrazide)8.05
26 4-F (Carbohydrazide)25.4
Cisplatin -11.71

The data clearly indicates that substitution on the 4-phenylthiazole ring influences cytotoxicity. The introduction of a fluorine atom at the 4-position of the phenyl ring (compound 22 ) resulted in a more than two-fold increase in potency compared to the unsubstituted analog (compound 21 ).[1] This suggests that electron-withdrawing groups on the aryl moiety can enhance anticancer activity, potentially through improved target engagement or altered pharmacokinetic properties. Interestingly, conversion of the carboxylic acid to a carbohydrazide (compounds 25 and 26 ) led to a decrease in activity, highlighting the importance of the carboxylic acid group for this particular series.[1]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard procedure for determining the cytotoxic effects of 3-amino-3-(aryl)propanoic acid derivatives on cancer cell lines.[3][5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Human cancer cell line (e.g., A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Causality of Experimental Choices: The MTT assay is a widely accepted and reliable method for assessing cell viability. It relies on the metabolic activity of viable cells to convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity. The choice of cell line (e.g., A549 for lung cancer) is critical and should be relevant to the intended therapeutic application. The incubation time allows for the compounds to exert their effects on cell proliferation.

The 3-amino-3-(aryl)propanoic acid scaffold has also emerged as a promising framework for the development of novel antimicrobial agents.[7][8] A recent study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that the incorporation of various aryl and heterocyclic substituents significantly influences their activity against multidrug-resistant bacteria and fungi.[7]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives [7]

CompoundAryl/Heterocyclic Substituent (R)S. aureus (MRSA)E. faecalis (VRE)C. auris
14 Thiophen-2-yl10.58
15 5-Nitrothiophen-2-yl8232
16 5-Nitrofuran-2-yl1116
17 2,5-Dimethyl-1H-pyrrol-1-yl>64>648

The data reveals that the nature of the heterocyclic ring has a dramatic impact on antimicrobial potency and spectrum. For instance, the unsubstituted thiophene derivative (14 ) exhibited excellent activity against both Gram-positive bacteria and the emerging fungal pathogen Candida auris.[7] The introduction of a nitro group on the thiophene ring (15 ) maintained good Gram-positive activity but slightly reduced antifungal efficacy. Interestingly, the nitrofuran derivative (16 ) showed potent activity against both bacteria and fungi.[7] In contrast, the dimethylpyrrole derivative (17 ) was largely inactive against bacteria but retained some antifungal activity.[7] This highlights the subtle electronic and steric effects of the aryl moiety in dictating antimicrobial action.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of antimicrobial compounds.[8]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Causality of Experimental Choices: The broth microdilution method is a gold-standard technique for quantitative assessment of antimicrobial activity. It provides a clear endpoint (MIC) that is reproducible and allows for the comparison of multiple compounds. The use of standardized media and inoculum densities is crucial for obtaining reliable and comparable results.

The Role of the Amino Group and Propanoic Acid Backbone

While the aryl group often dictates target specificity, the amino and carboxylic acid functionalities are critical for establishing key interactions within the binding site and for influencing the overall physicochemical properties of the molecule.

As GABA (γ-aminobutyric acid) analogues, the amino and carboxylic acid groups are essential for mimicking the endogenous neurotransmitter and interacting with GABA receptors. The distance and relative orientation of these groups, constrained by the propanoic acid backbone, are crucial for receptor binding and modulation.

Comparative Analysis with Alternative Scaffolds

To truly appreciate the potential of 3-amino-3-(aryl)propanoic acid derivatives, it is essential to compare their performance with existing drugs and other investigational compounds targeting similar pathways.

For instance, in the context of cancer therapy, the most potent derivatives from the study by Kavaliauskas et al. (e.g., compound 22 , IC50 = 2.47 µM) exhibit greater in vitro potency against A549 lung cancer cells than the established chemotherapeutic agent cisplatin (IC50 = 11.71 µM).[1] This suggests that these derivatives may offer a therapeutic advantage, although further studies are required to assess their in vivo efficacy and safety profiles.

Similarly, in the antimicrobial space, the most active 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrate MIC values in the low microgram per milliliter range against multidrug-resistant pathogens, including MRSA and VRE.[7] This level of potency is comparable to or, in some cases, better than that of some clinically used antibiotics, highlighting their potential as leads for new anti-infective agents.

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, we can visualize the key SAR trends and experimental workflows.

SAR_Anticancer cluster_scaffold 3-Amino-3-(aryl)propanoic Acid Core cluster_modifications Structural Modifications cluster_activity Biological Activity Aryl Aryl Moiety Substituents Aryl Substituents (e.g., -F, -NO2) Aryl->Substituents Influences Heterocycles Heterocyclic Rings (e.g., Thiophene, Furan) Aryl->Heterocycles Can be Amino Amino Group Functionalization Amino/Carboxyl Functionalization Amino->Functionalization Propanoic Propanoic Acid Propanoic->Functionalization Potency Increased Potency (Lower IC50/MIC) Substituents->Potency Heterocycles->Potency Functionalization->Potency Selectivity Target Selectivity Potency->Selectivity

Caption: Key Structure-Activity Relationships for 3-Amino-3-(aryl)propanoic Acid Derivatives.

Experimental_Workflow start Synthesis of Derivatives purification Purification & Characterization (NMR, MS, HPLC) start->purification invitro In Vitro Biological Evaluation (e.g., MTT, MIC assays) purification->invitro sar Structure-Activity Relationship Analysis invitro->sar lead_opt Lead Optimization sar->lead_opt

Caption: General Experimental Workflow for the Evaluation of 3-Amino-3-(aryl)propanoic Acid Derivatives.

Conclusion and Future Directions

The 3-amino-3-(aryl)propanoic acid scaffold represents a highly promising and adaptable platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical importance of systematic structural modifications to optimize biological activity. The demonstrated potency of certain derivatives against cancer and microbial targets, often surpassing that of established drugs in preclinical models, warrants further investigation.

Future research should focus on expanding the chemical diversity of these derivatives, exploring a wider range of aryl and heterocyclic substituents, and investigating modifications to the amino and propanoic acid functionalities. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and pathways through which these compounds exert their effects. Ultimately, the continued exploration of the rich chemical space offered by the 3-amino-3-(aryl)propanoic acid scaffold holds great promise for the development of next-generation therapies for a variety of diseases.

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(13), 5119. [Link]

  • Riaz, N. N., Rehman, F. U., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. Med Chem (Los Angeles), 7(10), 302-307. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7135. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press, Totowa, NJ. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7135. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable and reproducible results, ensuring the quality, safety, and efficacy of pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable and reproducible results, ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid, a compound of interest in pharmaceutical development. While specific validated methods for this compound are not extensively published, this guide will establish a scientifically sound framework for method development and validation based on established principles for analogous molecules, including amino acids and halogenated aromatic compounds.[3][4][5]

Our approach is grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH), particularly ICH Q2(R1) and the recently updated Q2(R2), which provide a comprehensive framework for validating analytical procedures.[6][7][8][9][10][11][12] We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is paramount and depends on the intended purpose of the analysis, whether it be for identification, impurity profiling, or quantification. For a molecule like 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid, which possesses a chiral center, an amino group, a carboxylic acid group, and a halogenated aromatic ring, several techniques are applicable.

Analytical TechniquePrincipleStrengthsConsiderations for 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.High resolution, sensitivity, and reproducibility for quantification.[2]Excellent for purity, assay, and chiral separation. Requires chromophore for UV detection. Derivatization may be needed for enhanced sensitivity.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High efficiency for volatile and thermally stable compounds.Derivatization is necessary to increase the volatility of the amino acid.[13][14] Potential for decomposition at high temperatures.
Spectroscopic Methods (UV-Vis, FT-IR, NMR) Interaction of electromagnetic radiation with the analyte.Provides structural information and can be used for quantification.[15][16][17][18]UV-Vis is useful for quantification. FT-IR and NMR are powerful for structural confirmation and identification.[15][16][17][18][19]

Our Recommendation: For the comprehensive analysis of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid, a combination of HPLC for quantitative analysis (assay and impurities) and chiral separation, and spectroscopic methods for identity confirmation is the most robust approach.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity

HPLC is the preferred method for the quantitative analysis of non-volatile and thermally labile compounds, making it ideal for this amino acid derivative.[1][2]

Experimental Workflow for HPLC Method Development

Caption: A typical workflow for HPLC method development and validation.

Detailed HPLC Protocol (A Starting Point)
  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 220-280 nm due to the phenyl ring).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Validation Parameters for the HPLC Assay Method

The validation of the HPLC method must demonstrate its suitability for the intended purpose, adhering to ICH Q2(R1) guidelines.[6][7]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the analyte peak is free from interference from impurities, degradants, or placebo components.[20]Peak purity index > 0.995 (from PDA detector). Resolution between the main peak and adjacent peaks > 2.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.[20]Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy The closeness of the test results to the true value.[10]98.0% to 102.0% recovery for the assay of the drug substance.
Precision The degree of agreement among individual test results.[10]Repeatability (intra-day): RSD ≤ 1.0%. Intermediate Precision (inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[21][22]Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[21][22]Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.RSD of results should remain within acceptable limits when parameters like mobile phase pH, column temperature, and flow rate are varied slightly.

Chiral Separation: Resolving the Enantiomers

As 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid is a chiral molecule, the separation and quantification of its enantiomers are critical, as they may exhibit different pharmacological activities.[23] Chiral HPLC is the most common technique for this purpose.

Approach to Chiral Method Development

Caption: Key steps in developing a chiral HPLC separation method.

Recommended Chiral Stationary Phases (CSPs)

For amino acid derivatives, polysaccharide-based CSPs are often a good starting point.[23]

  • Cellulose-based CSPs (e.g., Chiralcel OD, AD): These are versatile and widely used for a broad range of chiral compounds.

  • Amylose-based CSPs (e.g., Chiralpak AD): Often show complementary selectivity to cellulose-based phases.[23]

  • Cyclodextrin-based CSPs: Can be effective, particularly in reversed-phase mode.[24]

Validation of the Chiral HPLC Method

Validation of a chiral method follows the same principles as the assay method, with a focus on the ability to accurately and precisely quantify each enantiomer in the presence of the other.

Validation ParameterSpecific Considerations for Chiral Methods
Specificity Demonstrate baseline separation of the two enantiomers (Resolution > 1.5).
Linearity Establish linearity for each enantiomer individually.
Accuracy Determine the recovery of each enantiomer from a racemic mixture and from spiked samples.
Precision Assess the repeatability and intermediate precision for the determination of the enantiomeric ratio.
Limit of Quantitation (LOQ) Determine the LOQ for the minor enantiomer in the presence of the major enantiomer.

Gas Chromatography (GC): An Alternative with Derivatization

GC can be a powerful technique for the analysis of amino acids, but it requires a derivatization step to make the analyte volatile and thermally stable.[13][14]

Derivatization is Key

The polar amino and carboxylic acid groups make 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid non-volatile.[13] Derivatization converts these polar groups into less polar, more volatile moieties.

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to derivatize amino acids for GC analysis.[13]

  • Acylation/Esterification: A two-step process involving esterification of the carboxylic acid followed by acylation of the amino group.

GC Method Validation

The validation of a GC method follows the same ICH principles as HPLC. However, the derivatization step adds another layer of complexity that must be controlled and validated for completeness and reproducibility.

Spectroscopic Methods for Identity Confirmation

Spectroscopic techniques are essential for confirming the identity and structure of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid.[15][16][17][18]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for confirming the presence of the aromatic chromophore and for quantitative measurements.[16][17][18]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides a molecular "fingerprint" and confirms the presence of key functional groups (e.g., -NH2, -COOH, C-Br, C-F).[15][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.[15][16][17]

Conclusion: A Pathway to Validated Methods

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Workman, J., Jr. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.
  • (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • (n.d.). HPLC method validation for pharmaceuticals: a review. ResearchGate.
  • (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager.
  • (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • (2025, February 21). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
  • (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group.
  • (n.d.). Determine limits of detection LOD and limits of quantification LOQ. MicroSolv.
  • (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • (n.d.). Spectroscopy. American Pharmaceutical Review.
  • (n.d.). Validation of Amino Acid Analysis Methods. Springer Nature Experiments.
  • (n.d.). Quality Guidelines. ICH.
  • Khan, A. I. (n.d.). GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.
  • (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline.
  • (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • (2008, July 15). Automated GC-MS analysis of free amino acids in biological fluids. PubMed.
  • (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC.
  • (2024, February 28). What do Limit of Detection and Limit of Quantitation mean?. YouTube.
  • (n.d.). Validation of an HPLC method for the determination of amino acids in feed.
  • (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas.
  • (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. MilliporeSigma.
  • (n.d.). Validation of Amino Acid Analysis Methods. Springer Nature Experiments.
  • (n.d.). Direct Amino Acid Analysis by Gas Chromatography. Analytical Chemistry.
  • (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. MPL Lösungsfabrik.
  • (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids. LCGC International.
  • (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • (n.d.). Total organic halogen (TOX) analysis in waters: A short review. Taylor & Francis.
  • (2025, August 10). Validation of Amino Acid Analysis Methods. ResearchGate.
  • (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science.
  • (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • (n.d.). Technical Support Center: Characterization of Halogenated Organic Compounds. Benchchem.
  • (n.d.). Analytical Chemistry of Organic Halogen Compounds - 1st Edition. Elsevier Shop.
  • (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. PMC - NIH.
  • (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
  • (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks.
  • (2010, July 23). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed.

Sources

Comparative

Definitive Guide: Confirming the Absolute Configuration of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid

Executive Summary 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid is a critical -amino acid scaffold, frequently utilized as a pharmacophore in the synthesis of peptidomimetics, specifically BACE1 inhibitors for Alzheim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid is a critical


-amino acid scaffold, frequently utilized as a pharmacophore in the synthesis of peptidomimetics, specifically BACE1 inhibitors for Alzheimer's disease therapeutics and integrin antagonists. The presence of the 5-bromo-2-fluorophenyl moiety imparts specific lipophilic and electronic properties essential for binding affinity, but it also introduces a chiral center at the 

-position (C3) that dictates biological activity.

Assigning the absolute configuration (


 or 

) of

-amino acids is notoriously more challenging than their

-counterparts due to the lack of ubiquitous natural standards. This guide outlines three chemically rigorous methodologies to definitively confirm the stereochemistry of this molecule, ranked by evidentiary weight.

Method 1: Single Crystal X-Ray Diffraction (The Gold Standard)

The presence of the Bromine (Br) atom at the 5-position of the phenyl ring makes this molecule an ideal candidate for absolute configuration determination via Anomalous Dispersion . Unlike lighter organic molecules that require derivatization with a chiral auxiliary, the heavy Br atom provides sufficient anomalous scattering power to determine the Flack Parameter directly.

Mechanistic Insight

X-ray diffraction normally yields a centrosymmetric solution (Friedel pairs appear identical). However, when a heavy atom (Br, Z=35) is irradiated with X-rays near its absorption edge, the phase shift results in intensity differences between Friedel pairs (


). This allows the direct assignment of absolute structure.
Experimental Protocol
  • Crystallization:

    • Dissolve 10 mg of the amino acid in a minimum amount of Methanol (MeOH).

    • Place in a small vial inside a larger jar containing Ethyl Acetate (EtOAc) or Hexane (vapor diffusion method).

    • Allow to stand undisturbed at 4°C for 3-5 days.

    • Note: If zwitterionic crystallization fails, convert to the hydrochloride salt using 1M HCl in dioxane before crystallizing.

  • Data Collection:

    • Mount a single crystal (

      
       mm) on a goniometer.
      
    • Collect data using Cu-K

      
        (
      
      
      
      Å) or Mo-K
      
      
      radiation. Cu-K
      
      
      is preferred for enhancing the anomalous signal of Bromine.
    • Refine the structure using the ShelX or Olex2 suite.

  • Validation (The Flack Parameter):

    • Calculate the Flack parameter (

      
      ).
      
    • 
       (e.g., 
      
      
      
      ):
      The model has the correct absolute configuration.
    • 
      :  The model is the inverted enantiomer (swap 
      
      
      
      to
      
      
      ).
    • 
      :  The crystal is a racemic twin or disordered.
      

Method 2: Marfey’s Analysis (Derivatization)

If the compound is an oil or amorphous solid, Marfey’s method is the most reliable chromatographic technique. It uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) to convert the enantiomers into diastereomers, which have distinct retention times on standard C18 HPLC columns.

Mechanistic Insight

The nucleophilic amino group of the


-amino acid attacks the reactive fluoride of L-FDAA. Because the derivatizing agent is pure (

-configuration), the resulting products are diastereomers (

-FDAA-

-analyte and

-FDAA-

-analyte). The intramolecular H-bonding in the diastereomers leads to predictable elution orders.
Experimental Protocol
  • Derivatization:

    • Prepare a 50 mM solution of the analyte in

      
      .
      
    • Add 1.0 equivalent of 1% L-FDAA in acetone.

    • Add 1.0 equivalent of 1M

      
      .
      
    • Heat at 40°C for 1 hour.

    • Quench with 1M HCl (1 equivalent).

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 mm).

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

    • Gradient: 10% to 60% B over 45 minutes.

    • Detection: UV at 340 nm (Marfey’s chromophore).

  • Interpretation:

    • Synthesize the racemic standard using the same protocol to identify both peaks.

    • Elution Order Rule: For most

      
      -amino acids, the L-FDAA-S-isomer  elutes before the L-FDAA-R-isomer  on C18 columns due to the hydrophobicity differences induced by the side-chain orientation relative to the dinitrophenyl group.
      
    • Self-Validation: Confirm this elution order by running a known standard (e.g.,

      
      -phenylalanine) under identical conditions.
      

Method 3: VCD / ECD Spectroscopy (Solution State)

For non-destructive analysis without derivatization, Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) compares experimental spectra with DFT-calculated predictions.

Mechanistic Insight

Chiral molecules differentially absorb left and right circularly polarized light. The specific substitution pattern (5-bromo-2-fluoro) creates a unique electronic and vibrational fingerprint.

Experimental Protocol
  • Measurement:

    • Dissolve 5-10 mg of sample in

      
       or 
      
      
      
      .
    • Record VCD spectrum (IR region) or ECD spectrum (UV region, 200-350 nm).

  • Computation (DFT):

    • Build the (

      
      )-enantiomer model in Gaussian or similar software.
      
    • Optimize geometry (B3LYP/6-31G* level).

    • Calculate VCD/ECD frequencies.

  • Comparison:

    • Overlay experimental and calculated spectra.[1]

    • If the bands (positive/negative peaks) align, the configuration matches the model (

      
      ).
      
    • If the spectrum is a mirror image, the sample is the opposite enantiomer (

      
      ).
      

Comparative Analysis of Methods

FeatureX-Ray CrystallographyMarfey's Analysis (HPLC)VCD/ECD Spectroscopy
Reliability Absolute (High) High (Requires Reference)High (Model Dependent)
Sample State Single Crystal RequiredSolid or OilSolution
Sample Qty 5-20 mg< 1 mg5-10 mg
Timeframe 3-7 Days (Crystallization)4 Hours2 Days (Calc + Exp)
Cost High (Instrument access)Low (Standard HPLC)Medium (Specialized detector)
Key Advantage Direct proof via Br atomSeparation of impuritiesNon-destructive

Decision Logic & Workflow

The following diagram illustrates the logical flow for determining the absolute configuration, prioritizing the most definitive evidence.

Configuration_Workflow Start Start: 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid IsSolid Is the sample a crystalline solid? Start->IsSolid XR_Attempt Attempt Single Crystal X-Ray (Vapor Diffusion) IsSolid->XR_Attempt Yes Deriv_Path Proceed to Derivatization (Marfey's Method) IsSolid->Deriv_Path No / Amorphous HasCrystal Did suitable crystals form? XR_Attempt->HasCrystal XRay_Exp Run X-Ray Diffraction (Mo or Cu source) HasCrystal->XRay_Exp Yes HasCrystal->Deriv_Path No Flack Calculate Flack Parameter (x) XRay_Exp->Flack Result_XR x ~ 0: Config Confirmed x ~ 1: Inverted Config Flack->Result_XR Marfey_Exp React with L-FDAA Run C18 HPLC Deriv_Path->Marfey_Exp Compare Compare Retention Time vs Racemic Standard Marfey_Exp->Compare Result_Marfey Elution Order: L-FDAA-S < L-FDAA-R Compare->Result_Marfey

Caption: Logical workflow for assigning absolute configuration, prioritizing X-ray crystallography due to the heavy Bromine atom, followed by chemical derivatization.

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876–881.

  • Marfey, P. (1984). "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene." Carlsberg Research Communications, 49(6), 591–596.

  • Soloshonok, V. A., et al. (2016). "Asymmetric Synthesis of Fluorinated Amino Acids." Chemical Reviews, 116(2), 703–773.

  • Stephens, P. J., et al. (2010). "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy." Chirality, 22(S1), E22-E33.

  • Stamford, A. W., et al. (2012). "Discovery of an Orally Available, Brain-Penetrant BACE1 Inhibitor (Verubecestat)." Journal of Medicinal Chemistry, 55(22), 9414–9415. (Context for beta-amino acid BACE1 inhibitors).

Sources

Validation

Comparative Guide to the Cross-Reactivity Profiling of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic Acid

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel chemical entity, 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid. As this molecule is a synthetic amino acid derivative, its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel chemical entity, 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid. As this molecule is a synthetic amino acid derivative, its potential biological targets are broad.[1][2] The presence of a halogenated phenyl ring is a common feature in medicinal chemistry, designed to enhance properties like binding affinity and metabolic stability.[1][3] Structurally, it bears resemblance to β-amino acids, which are known to interact with various biological targets, including GABA receptors. Given that γ-aminobutyric acid (GABA) is a major inhibitory neurotransmitter, and its receptors are critical drug targets, we will proceed with the working hypothesis that 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid is a potential modulator of GABA receptors.[4][5][6] Specifically, its structure is analogous to positive allosteric modulators (PAMs) of the GABA-B receptor, which enhance the receptor's response to endogenous GABA.[4][5][7]

This guide will compare and contrast a multi-tiered experimental approach to systematically identify and characterize both on-target and off-target interactions, a critical step in early drug development to mitigate safety risks and ensure therapeutic efficacy.[8][9][10] The methodologies described herein are aligned with the principles outlined in the ICH S7A guidelines for safety pharmacology studies.[10][11][12]

Tier 1: In Silico Profiling and Preliminary Assessment

The initial step in a cross-reactivity investigation is a computational analysis to predict potential off-targets based on structural and chemical similarities to known pharmacologically active compounds. This proactive approach helps in designing more focused and cost-effective subsequent experimental studies.

Methodology:

  • Structural Similarity Searching: Utilize chemical informatics databases (e.g., PubChem, ChEMBL) to identify compounds with high structural similarity to 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid that have known biological targets.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the lead compound's structure. This model can then be used to screen virtual libraries of known drug targets to identify proteins with complementary binding sites.

  • Target Prediction and Docking: Employ machine learning-based target prediction algorithms and molecular docking simulations to assess the potential binding affinity of the compound to a wide range of protein structures.[13] This can provide insights into potential interactions with kinases, GPCRs, ion channels, and other target classes.[13]

Experimental Causality: This in silico approach is a rapid and economical way to generate a preliminary "hit list" of potential off-targets. By understanding the theoretical interaction landscape, we can prioritize which experimental assays to conduct, thereby conserving resources and accelerating the decision-making process.

cluster_0 Tier 1: In Silico Assessment A 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid Structure B Structural Similarity Search (e.g., PubChem, ChEMBL) A->B C Pharmacophore Modeling A->C D Molecular Docking & Target Prediction A->D E Prioritized List of Potential Off-Targets B->E C->E D->E

Caption: Workflow for in silico off-target prediction.

Tier 2: Broad Panel In Vitro Safety Pharmacology Screening

Following the computational analysis, the next crucial step is to perform a broad in vitro safety pharmacology screen. This involves testing the compound at a fixed concentration (typically 1-10 µM) against a large panel of diverse biological targets. Several contract research organizations (CROs) offer standardized panels for this purpose.[8][9][14]

Comparison of Screening Panels:

Panel FeatureEurofins Discovery SAFETYscan™Reaction Biology InVEST™ PanelWuXi Biology Mini Safety Panel
Number of Targets Typically 47 core targets, with options for broader screening.[8]44 critical molecular sites.[9]44 targets.[15]
Target Classes GPCRs, ion channels, transporters, enzymes, nuclear receptors.[8]GPCRs, ion channels, enzymes, transporters, nuclear receptors.[9]Comprehensive coverage of key target classes.[15]
Assay Format Primarily binding assays, with functional assays available.[8]Binding and enzymatic assays.[9]A combination of binding and functional assays.
Turnaround Time Varies, typically 1-2 weeks.Stated as 10 days.[9]Fast turnaround times are advertised.[15]

Hypothetical Screening Data:

For this guide, we will assume 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid was screened at 10 µM against a panel of 47 targets and compared to two hypothetical compounds: "Compound X" (a highly selective GABA-B PAM) and "Compound Y" (a known promiscuous compound).

Target3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid (% Inhibition)Compound X (% Inhibition)Compound Y (% Inhibition)
GABA-B Receptor (functional potentiation) 85% 92% 78%
Adenosine A1 Receptor5%2%65%
Dopamine D2 Receptor8%1%72%
hERG Ion Channel12%3%55%
5-HT2B Receptor 58% 4% 81%
Muscarinic M1 Receptor3%0%68%
... (42 other targets)<10%<5%>50% on 15 targets

Interpretation: The hypothetical data suggests our lead compound has high activity at the intended target (GABA-B receptor). However, it also shows significant off-target activity at the 5-HT2B receptor. This is a potential liability that requires further investigation. In contrast, Compound X is highly selective, while Compound Y demonstrates widespread off-target interactions.

Experimental Protocol: Compound Preparation for Broad Panel Screening

  • Solubility Assessment: Determine the solubility of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM).

  • Compound Plating: In a 96-well plate, perform serial dilutions of the stock solution to create a concentration range for testing. Typically, a single high concentration (e.g., 10 µM) is used for the initial broad screen.

  • Quality Control: Verify the identity and purity of the compound using LC-MS and NMR before shipping to the CRO.

  • Shipment: Ship the compound plate on dry ice to the selected CRO, ensuring proper documentation is included.

Tier 3: Focused Confirmatory and Functional Assays

The results from the broad panel screen necessitate follow-up studies to confirm and characterize the identified off-target "hit" at the 5-HT2B receptor. This tier aims to determine the binding affinity (Ki) and functional activity (agonist, antagonist, or allosteric modulator) at this off-target.

Methodologies:

  • Radioligand Binding Assays: These assays are the gold standard for determining the binding affinity of a compound to a receptor. They involve competing the test compound with a radiolabeled ligand that has a known high affinity for the target receptor.

  • Functional Assays: These assays measure the biological response following receptor binding. For the 5-HT2B receptor, a common functional assay is to measure inositol phosphate accumulation or calcium mobilization in cells expressing the receptor.

Experimental Protocol: Radioligand Binding Assay for 5-HT2B Receptor

  • Cell Membrane Preparation: Obtain cell membranes from a cell line stably expressing the human 5-HT2B receptor.

  • Assay Buffer Preparation: Prepare a suitable assay buffer containing the cell membranes, a radiolabeled ligand (e.g., [³H]-LSD), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Hypothetical Confirmatory Data:

AssayPrimary Target: GABA-BOff-Target: 5-HT2B
Binding Affinity (Ki) N/A (PAM)500 nM
Functional Activity EC50 = 200 nM (Potentiation)IC50 = 750 nM (Antagonist)

Interpretation: The hypothetical data confirms that 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid binds to the 5-HT2B receptor with moderate affinity and acts as an antagonist. The selectivity window between its potentiation of the GABA-B receptor and its antagonism of the 5-HT2B receptor is less than 10-fold, which may be a cause for concern depending on the desired therapeutic window.

cluster_1 Tier 3: Hit Confirmation & Characterization F Off-Target 'Hit' from Broad Screen (e.g., 5-HT2B Receptor) G Radioligand Binding Assay (Determine Ki) F->G H Functional Assay (e.g., Calcium Flux) F->H J Quantify Potency (IC50 / EC50) G->J I Determine Mode of Action (Agonist, Antagonist, Allosteric) H->I H->J

Caption: Workflow for off-target hit validation.

Tier 4: Cellular Phenotypic and Tissue Cross-Reactivity Studies

The final stage of preclinical cross-reactivity assessment involves evaluating the compound's effects in more complex biological systems, such as living cells and tissues.

Cellular Phenotypic Assays:

These assays assess the compound's effects on overall cell health and function. High-content imaging can be used to monitor for changes in cell morphology, proliferation, apoptosis, and other cellular processes in response to compound treatment. This can reveal unexpected off-target effects that may not be apparent from single-target assays.

Tissue Cross-Reactivity (TCR) Studies:

TCR studies are essential for identifying the specific and non-specific binding of a therapeutic candidate in a wide range of human tissues.[16] These studies are a key component of the preclinical safety package submitted to regulatory agencies.[16]

Methodology:

Immunohistochemistry (IHC) is performed using the test compound (often labeled with a tag for detection) on a panel of normal human tissues.

Hypothetical TCR Data Summary:

TissueOn-Target Staining (GABA-B)Off-Target Staining (5-HT2B)Unexpected Staining
Brain (Cortex) Strong, widespread neuronal staining Moderate staining in specific nuclei None
Heart NegativeStrong staining of cardiac valves None
Liver NegativeNegativeWeak, diffuse cytoplasmic staining in hepatocytes
Kidney Weak staining in renal tubulesModerate staining in glomeruliNone
Lungs NegativeStrong staining of smooth muscleNone
... (other tissues)

Interpretation: The hypothetical TCR data shows the expected on-target binding in the brain. However, it also reveals significant off-target binding in the heart valves and lung smooth muscle, consistent with the known distribution of the 5-HT2B receptor. The weak, unexpected staining in the liver would require further investigation to determine its significance. The binding to cardiac valves is a major safety concern, as 5-HT2B receptor agonism has been linked to valvular heart disease. Although our compound is a hypothetical antagonist, this off-target binding warrants careful consideration.

cluster_2 Integrated Cross-Reactivity Assessment K Tier 1: In Silico Prediction L Tier 2: Broad Panel Screen K->L M Tier 3: Confirmatory & Functional Assays L->M N Tier 4: Cellular & Tissue Profiling M->N O Comprehensive Cross-Reactivity Profile N->O P Risk Assessment & Decision Making O->P

Caption: Integrated workflow for cross-reactivity assessment.

Conclusion and Path Forward

This guide has outlined a systematic, multi-tiered approach to comprehensively evaluate the cross-reactivity profile of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid. Our hypothetical case study revealed a significant off-target interaction with the 5-HT2B receptor, which was confirmed through binding and functional assays and further supported by tissue cross-reactivity data.

The identified off-target liability, particularly the binding to cardiac tissue, represents a significant safety risk that must be addressed. Based on these findings, several paths forward could be considered:

  • Lead Optimization: Synthesize and test analogs of the lead compound to improve selectivity for the GABA-B receptor over the 5-HT2B receptor. This would involve a structure-activity relationship (SAR) study to identify the chemical moieties responsible for the off-target binding.

  • Risk Mitigation: If the on-target efficacy is exceptionally high and addresses a significant unmet medical need, a thorough risk mitigation strategy would need to be developed. This would involve dedicated safety studies to assess the potential for cardiac-related adverse effects.

  • Program Termination: If the selectivity cannot be improved and the safety risks are deemed too high, the most prudent course of action would be to terminate the development of this specific compound.

Ultimately, a comprehensive understanding of a compound's cross-reactivity is paramount for making informed decisions in the drug development process, ensuring the advancement of safe and effective therapies.

References

  • Bambi, G., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. British Journal of Cancer, 101(6), 849–855. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved February 15, 2026, from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved February 15, 2026, from [Link]

  • Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Retrieved February 15, 2026, from [Link]

  • Drug Target Review. (n.d.). DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. Retrieved February 15, 2026, from [Link]

  • European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals. Retrieved February 15, 2026, from [Link]

  • Bambi, G., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed. [Link]

  • Semantic Scholar. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved February 15, 2026, from [Link]

  • International Council for Harmonisation. (2000). ICH S7A: Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved February 15, 2026, from [Link]

  • Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Retrieved February 15, 2026, from [Link]

  • Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Retrieved February 15, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved February 15, 2026, from [Link]

  • Cuny, G. D., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(1), 13-21. [Link]

  • Baldo, B. A. (2014). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences, 15(2), 2314-2349. [Link]

  • Pin, J. P., et al. (2005). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current Neuropharmacology, 3(4), 287–296. [Link]

  • Synapse. (2024). What are GABAB receptor positive allosteric modulators and how do they work? Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved February 15, 2026, from [Link]

  • Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019. [Link]

  • HistoWiz. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Retrieved February 15, 2026, from [Link]

  • Ghiasi, N., et al. (2024). GABA Receptor Positive Allosteric Modulators. StatPearls. [Link]

  • Maccioni, P., et al. (2021). The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats. Frontiers in Pharmacology, 12, 756581. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved February 15, 2026, from [Link]

  • Li, J., & Uetrecht, J. (2022). Hypersensitivity reactions to small molecule drugs. Annual Review of Pharmacology and Toxicology, 62, 295-317. [Link]

  • Taylor & Francis Online. (n.d.). Cross reactivity – Knowledge and References. Retrieved February 15, 2026, from [Link]

  • Jennychem. (n.d.). 3-AMINO-3-(3-BROMO-5-FLUOROPHENYL)PROPANOIC ACID. Retrieved February 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Drug Development. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • American Elements. (n.d.). Amino Acids & Derivatives. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved February 15, 2026, from [Link]

  • Soares-da-Silva, P., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2304. [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. Retrieved February 15, 2026, from [Link]

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved February 15, 2026, from [Link]

  • Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(45), 8251-8254. [Link]

  • De Zotti, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(24), 7480. [Link]

Sources

Comparative

Structural Confirmation in Small Molecule Drug Discovery: A Comparative Guide to NMR and HRMS Workflows

Executive Summary: The Orthogonal Imperative In modern drug development, structural confirmation is not a binary choice between Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS); it is an exercise in orthogonal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Imperative

In modern drug development, structural confirmation is not a binary choice between Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS); it is an exercise in orthogonal validation.[1] As a Senior Application Scientist, I often see teams over-rely on High-Resolution Mass Spectrometry (HRMS) due to its speed and sensitivity, only to face costly setbacks when stereochemical ambiguity arises later in the pipeline.

This guide objectively compares these two pillars of analysis. While HRMS is the undisputed leader in sensitivity and elemental formula determination, NMR remains the ultimate authority on atomic connectivity and stereochemical configuration. The most robust analytical workflows leverage the strengths of both to create a self-validating system of structural certainty.

Technical Comparison Matrix

The following table contrasts the operational capabilities of a standard 600 MHz CryoProbe NMR versus a Q-TOF/Orbitrap HRMS system.

FeatureNMR (600 MHz CryoProbe)HRMS (Orbitrap / Q-TOF)
Primary Output Atomic connectivity, Stereochemistry, Electronic environmentElemental formula, Molecular weight, Fragmentation fingerprint
Sample Requirement High (0.1 mg – 10 mg typical)Ultra-Low (pg – ng range)
Limit of Detection (LOD) ~1–10 µM (with CryoProbe)< 1 nM (Femtomolar sensitivity)
Destructive? No (Sample recoverable)Yes (Sample consumed/ionized)
Stereoisomer ID Excellent (Diastereomers, E/Z isomers via NOESY/coupling)Poor (Requires Ion Mobility or Chiral Chromatography)
Quantitation Absolute (qNMR, no standard needed)Relative (Requires reference standards/calibration)
Purity Assessment Molar ratio of all protonated impuritiesIonization-dependent (suppression can hide impurities)

Deep Dive: NMR – The Structural Architect

The Causality of Connectivity

NMR does not merely "fingerprint" a molecule; it maps the magnetic communication between nuclei. The power of NMR lies in its ability to solve structures de novo (from scratch) without a database match.

  • Why it works: Chemical shift (

    
    ) indicates the electronic environment (functional groups), while scalar coupling (
    
    
    
    ) reveals immediate neighbors. However, the true structural authority comes from 2D correlations.
  • The "Blind Spot": NMR is inherently insensitive. It depends on the Boltzmann distribution of nuclear spins, which is a very weak effect. This necessitates higher sample concentrations, making it unsuitable for trace impurity identification below 0.1% unless isolation is performed.

Protocol A: The "Connectivity Walk" (De Novo Elucidation)

Objective: Establish full carbon skeleton and relative stereochemistry of an unknown synthetic intermediate.

  • Sample Prep: Dissolve 2–5 mg of analyte in 600 µL DMSO-

    
     or CDCl
    
    
    
    .
    • Expert Note: Filter through 0.2 µm PTFE to remove particulates that cause line broadening.

  • 1H Prescreen (16 scans): Assess purity and dispersion.

    • Parameter: Set relaxation delay (

      
      ) to 
      
      
      
      (approx 5s) if integration is critical.
  • Multiplicity Editing (HSQC-ME):

    • Logic: Distinguish CH/CH

      
       (positive phase) from CH
      
      
      
      (negative phase). This anchors protons to specific carbons.
  • Skeleton Building (HMBC):

    • Logic: Detects 2- and 3-bond correlations (

      
      ). This bridges fragments across quaternary carbons and heteroatoms where protons are absent.
      
    • Critical Step: Look for "long-range" correlations to connect isolated spin systems.

  • Stereochemical Lock (NOESY/ROESY):

    • Logic: Through-space interactions (< 5 Å).

    • Action: If H_A and H_B show a cross-peak, they are spatially close. This differentiates diastereomers (e.g., cis vs. trans).

Deep Dive: HRMS – The Sensitive Scout

The Causality of Fragmentation

Mass Spectrometry measures the mass-to-charge ratio (


). With High-Resolution MS (HRMS), we measure mass with accuracy < 5 ppm, allowing us to mathematically restrict the possible elemental formulas.
  • Why it works: The "Exact Mass" filters out 99.9% of false formulas. Isotopic patterns (e.g.,

    
    C, 
    
    
    
    S,
    
    
    Cl) provide orthogonal confirmation of elemental composition.
  • The "Blind Spot": MS cannot easily distinguish isomers. 4-fluoro-aniline and 2-fluoro-aniline have identical masses and very similar fragmentation patterns. MS sees "parts," not "geometry."

Protocol B: The "Formula-Fragment-Fingerprint" Loop

Objective: Confirm molecular formula and identify substructures of a trace metabolite.

  • Infusion/Separation: UPLC coupled to ESI-Q-TOF.

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (promotes ionization).

  • Full Scan (MS1): Acquire range

    
     100–1500.
    
    • Validation: Check Mass Error.

      
      . Must be < 5 ppm.
      
  • Isotopic Pattern Analysis:

    • Logic: Compare the M+1 (

      
      C) and M+2 (
      
      
      
      S,
      
      
      Cl,
      
      
      Br) abundance ratios against theoretical values. This validates the formula even if mass error is low.
  • MS/MS Fragmentation (CID):

    • Action: Apply collision energy ramp (e.g., 20–50 eV).

    • Logic: Break "weak" bonds. Loss of 18 Da (-H

      
      O), 17 Da (-NH
      
      
      
      ), or 44 Da (-CO
      
      
      ) reveals functional groups.
    • Expert Note: If the parent ion is

      
       400 and you see a fragment at 382, you likely have a hydroxyl group (loss of water).
      

Integrated Workflow & Visualization

The most scientifically rigorous approach is the "Self-Validating Loop." MS provides the constraints (Formula), and NMR provides the solution (Geometry).

Diagram 1: The Orthogonal Validation Loop

StructuralValidation Start Unknown Compound MS_Step HRMS Analysis (Orbitrap/Q-TOF) Start->MS_Step NMR_Step NMR Analysis (600 MHz) Start->NMR_Step Formula Formula Generation (< 5 ppm error) MS_Step->Formula Fragments MS/MS Fragmentation (Substructure ID) Formula->Fragments Candidate Candidate Structure Generation Fragments->Candidate Provides Composition Connect 1D & 2D NMR (HSQC, HMBC) NMR_Step->Connect Stereo NOESY/ROESY (Spatial Geometry) Connect->Stereo Stereo->Candidate Provides Connectivity Validation Final Confirmation? Candidate->Validation Report Structure Verified Validation->Report Data Agrees ReAnalyze Re-Isolate / Derivatize Validation->ReAnalyze Conflict (e.g., Mass vs Proton Count) ReAnalyze->Start

Caption: The Orthogonal Validation Loop demonstrates how MS and NMR data streams converge to filter out false positives and confirm stereochemistry.

Critical Analysis: When to Use Which?

Scenario 1: Isomer Differentiation (The NMR Win)

You have synthesized a drug candidate with two chiral centers. MS shows the correct mass (


 450.23), but cannot distinguish between the 

and

diastereomers.
  • Solution: NMR NOESY.

  • Mechanism: In the

    
     form, Proton A is 2.4 Å from Proton B (strong NOE signal). In the 
    
    
    
    form, they are 5.0 Å apart (no signal). MS is blind to this spatial distance.
Scenario 2: Trace Impurity Profiling (The MS Win)

A 0.05% impurity is detected in a GMP batch.

  • Solution: LC-HRMS.

  • Mechanism: NMR sensitivity (LOD ~10 µM) is insufficient to see a 0.05% impurity without massive enrichment. LC-MS can isolate the impurity peak in the chromatogram, determine its exact mass, and suggest a structure (e.g., an oxidation byproduct +16 Da) within minutes.

Scenario 3: Quantitation Without Standards (The qNMR Win)

You have a new metabolite with no commercial standard available. You need to know the concentration.

  • Solution: qNMR (Quantitative NMR).[2][3]

  • Mechanism: The integrated area of an NMR signal is directly proportional to the number of nuclei. By adding a known amount of an internal standard (e.g., Maleic Acid), you can calculate the absolute purity of your unknown using a simple molar ratio. LC-MS response factors vary wildly between compounds, making "standard-free" quantitation impossible.

Diagram 2: Decision Matrix for Structural Elucidation

DecisionMatrix Problem Analytical Challenge Isomer Isomer/Stereochem? Problem->Isomer Trace Trace (<0.1%)? Problem->Trace Quant Quant w/o Standard? Problem->Quant UseNMR Use 2D NMR (NOESY/ROESY) Isomer->UseNMR Yes UseMS Use LC-HRMS (Q-TOF/Orbitrap) Trace->UseMS Yes UseqNMR Use qNMR (Internal Std) Quant->UseqNMR Yes

Caption: Simplified decision matrix for selecting the primary analytical tool based on the specific structural question.

References

  • Dunn, W. B., et al. (2013). "Mass spectrometry and NMR spectroscopy in metabolomics: a parallel approach." Chemical Reviews. Link

  • Elyashberg, M., et al. (2015). "Computer-assisted structure elucidation (CASE): current status and future perspectives." Journal of Cheminformatics. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Bingol, K., & Bruschweiler, R. (2014). "Multidimensional Approaches to NMR-Based Metabolomics." Analytical Chemistry. Link

  • Kind, T., & Fiehn, O. (2007). "Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry." BMC Bioinformatics. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is the foundation of a safe and...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is the foundation of a safe and effective laboratory environment. This guide provides an in-depth operational plan for the safe handling of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).

Our approach is built on a thorough risk assessment, drawing from data on structurally similar compounds and established principles for handling its constituent chemical groups: a halogenated aromatic ring, a primary amine, and a carboxylic acid.

Hazard Assessment: A Proactive Analysis

  • Aromatic Amine Moiety : Primary aromatic amines are a class of compounds that must be handled with care, as they can be readily absorbed through the skin and may pose long-term health risks.[1]

  • Halogenated Phenyl Ring : The presence of bromine and fluorine atoms classifies this compound as a halogenated organic. Such compounds require specific disposal procedures and can exhibit irritant properties.[2][3]

  • Carboxylic Acid Group : This functional group can cause irritation or burns to the skin and eyes.[4]

Data from the ECHA C&L Inventory for the closely related compound 3-Amino-3-(3-bromophenyl)propanoic acid provides the following GHS hazard classifications, which we will adopt as a conservative baseline for our safety protocols.[5]

Hazard CodeHazard StatementClassification
H315 Causes skin irritationSkin Irritation, Category 2
H319 Causes serious eye irritationEye Irritation, Category 2A
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3

Based on this evidence, all handling procedures must be designed to prevent contact with skin and eyes, and to avoid the inhalation of the compound, which is likely a solid powder.[6]

Core PPE Requirements: Your Last Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that PPE be used to create a barrier against workplace hazards.[7][8] The minimum PPE for any laboratory work includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9][10] For handling 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid, the following specific PPE is required.

Eye and Face Protection

Due to the high risk of serious eye irritation, robust eye protection is non-negotiable.

  • For small quantities (mg scale): ANSI Z87-rated safety glasses with side shields are the minimum requirement.[9]

  • For larger quantities or when splashes are possible: Chemical splash goggles are required.[9][11] For significant splash risks, a face shield must be worn in addition to safety goggles.[9]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs should be worn at all times and kept fully buttoned.

  • Gloves: Nitrile gloves are the standard recommendation for incidental contact with a wide range of chemicals.[3][11] Always inspect gloves for tears or holes before use. For prolonged work, consider double-gloving. If direct immersion is possible, consult a glove compatibility chart, though this is not recommended. After handling, remove gloves promptly and wash hands thoroughly.[10]

Respiratory Protection

The primary method for respiratory protection is the use of engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning chemical fume hood to control exposure to hazardous dust and vapors.[2][12]

  • Respirators: In the absence of adequate engineering controls or during a large spill, a NIOSH-approved respirator may be necessary.[13] Use of respirators requires enrollment in a formal respiratory protection program, including training and fit-testing, as mandated by OSHA.[12]

Operational Plan: From Preparation to Disposal

A safe workflow is a validating system where each step reinforces safety. The following protocols provide a clear, step-by-step guide for handling this compound.

PPE Selection and Donning Workflow

The following diagram outlines the decision-making and procedural flow for preparing to work with the target compound.

G cluster_prep Preparation & Assessment cluster_donning Donning Sequence A 1. Conduct Hazard Assessment (Review SDS/Analog Data) B 2. Define Task (e.g., Weighing, Reaction Setup) A->B Informs C 3. Select PPE based on Task B->C Determines D 4. Don Lab Coat C->D E 5. Don Safety Glasses or Goggles/Face Shield D->E F 6. Don Gloves (Inspect for damage) E->F G Ready for Work F->G

Caption: PPE Selection and Donning Workflow.

Step-by-Step Disposal Protocol

Proper disposal is critical for safety and environmental compliance.

  • Segregate Waste: As a halogenated compound, all waste containing 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid must be kept separate from non-halogenated waste.[14][15]

  • Chemical Waste:

    • Collect all residual solids and solutions in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[2][3]

    • Store the waste container in a fume hood or a designated satellite accumulation area.[3]

  • Contaminated PPE Disposal:

    • Place used gloves, weigh boats, and other contaminated disposable items into a sealed, labeled hazardous waste bag.

    • Never discard contaminated items in the regular trash.

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

    • Wash all non-disposable glassware thoroughly.

Decontamination and PPE Doffing Procedure

Removing PPE correctly is crucial to prevent cross-contamination. The sequence is designed to move from most contaminated to least contaminated.

G cluster_decon Decontamination cluster_doffing Doffing Sequence (at Lab Exit) A 1. Clean Work Area & Secure Waste Containers B 2. Remove Outer Gloves (if double-gloved) A->B C 3. Remove Lab Coat (Fold inward) B->C D 4. Remove Inner Gloves (Peel off without touching exterior) C->D E 5. Remove Eye Protection D->E F 6. Wash Hands Thoroughly E->F

Sources

© Copyright 2026 BenchChem. All Rights Reserved.